Technical Guide: In Vitro Metabolism of Regorafenib to the N-Hydroxymethyl Intermediate
The following technical guide details the in vitro metabolism of Regorafenib, specifically focusing on the mechanistic formation and characterization of the N-Desmethyl N-Hydroxymethyl form (also known as N-hydroxymethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the in vitro metabolism of Regorafenib, specifically focusing on the mechanistic formation and characterization of the N-Desmethyl N-Hydroxymethyl form (also known as N-hydroxymethyl regorafenib or Hydroxyregorafenib).
This guide addresses the specific challenge of isolating and quantifying this carbinolamine intermediate , which is isobaric with the major N-oxide metabolite (M-2) and serves as the mechanistic precursor to the N-desmethyl metabolites (M-4 and M-5).[1]
[1]
Executive Summary & Mechanistic Context
Regorafenib (Stivarga) is a multi-kinase inhibitor metabolized primarily by CYP3A4 and UGT1A9 .[2][3] While the major circulating metabolites are the Pyridine N-Oxide (M-2 ) and the N-Desmethyl Pyridine N-Oxide (M-5 ), the formation of the N-Desmethyl N-Hydroxymethyl form (CAS: 1343498-71-4) represents a critical, often transient, mechanistic step.[1]
This metabolite is the carbinolamine intermediate formed by the CYP3A4-mediated hydroxylation of the terminal N-methyl amide.[1] It is chemically significant because:
Isobaric Interference: It shares the same mass shift (+16 Da) as the major M-2 metabolite, requiring rigorous chromatographic separation.
Precursor Status: It spontaneously or enzymatically collapses to release formaldehyde and form the N-desmethyl species (M-4), which is subsequently oxidized to M-5.[1]
Metabolic Pathway Visualization
The following diagram illustrates the specific branching of Regorafenib metabolism, highlighting the N-hydroxymethyl pathway against the dominant N-oxide pathway.[1]
Caption: Mechanistic pathway of Regorafenib metabolism. Note the parallel oxidation pathways by CYP3A4 leading to isobaric metabolites M-2 and N-Hydroxymethyl Regorafenib.[1]
Experimental Design: In Vitro Generation
To successfully study the N-hydroxymethyl form, experimental conditions must favor the accumulation of the intermediate while minimizing its decomposition to the desmethyl form.[1]
Biological System Selection[2]
Recombinant CYP3A4 (rCYP3A4): Preferred for kinetic characterization to eliminate interference from UGT-mediated pathways or non-specific binding in liver microsomes.[1]
Human Liver Microsomes (HLM): Essential for assessing the "real-world" stability and clearance relative to the M-2 N-oxide.[1]
Reagent Preparation & Causality
Component
Concentration
Role & Rationale
Regorafenib Stock
10 mM in DMSO
High solubility stock; keep final DMSO <0.1% to prevent CYP inhibition.[1]
NADPH System
1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PD
Regenerating system maintains linear reaction kinetics over extended incubations.
Physiological pH; Magnesium chloride (3 mM) added to support CYP450 cycle.
Trapping Agent
Optional: Semicarbazide
If the N-hydroxymethyl form proves too labile, semicarbazide can trap the released formaldehyde, though direct detection of the carbinolamine is preferred via rapid quenching.
Step-by-Step Incubation Protocol
This protocol is designed to capture the transient N-hydroxymethyl intermediate.[1]
Pre-Incubation:
Mix Buffer, rCYP3A4 (20-50 pmol/mL), and Regorafenib (1 µM - 10 µM) in a glass tube.
Why: Pre-warming to 37°C for 5 minutes ensures temperature equilibrium.[1]
Initiation:
Add NADPH regenerating system to start the reaction.
Total Volume: 200 µL.
Time Course (Critical):
Sample at 0, 5, 10, 20, 30, and 60 minutes .
Insight: The N-hydroxymethyl form is an intermediate.[1] Its concentration will peak early and then decline as it converts to M-4.[1] M-2 (N-oxide) will accumulate linearly.[1]
Termination (Quenching):
Add 200 µL of ice-cold Acetonitrile containing Internal Standard (Regorafenib-d3) .
Why: Immediate protein precipitation and cooling slows the spontaneous deformylation of the carbinolamine.
Processing:
Centrifuge at 4,000 x g for 15 minutes at 4°C.
Collect supernatant for immediate LC-MS/MS analysis.[1] Do not store samples overnight if analyzing the labile N-hydroxymethyl form.
Analytical Strategy: LC-MS/MS
The primary analytical challenge is distinguishing the N-Hydroxymethyl form from the N-Oxide (M-2) .[1] Both result from the addition of one oxygen atom (+16 Da).
Chromatographic Separation
A high-resolution column with specific selectivity for polar variants is required.[1] The N-oxide (pyridine oxidation) is generally more polar than the parent but less polar than the N-hydroxymethyl (amide modification).[1]
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
Differentiation relies on fragmentation patterns. The N-hydroxymethyl group is on the amide tail, while the N-oxide is on the central pyridine ring.[1]
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Structural Insight
Regorafenib
483.1
270.1
35
Cleavage of urea bridge
N-Hydroxymethyl
499.1
286.1
35
Fragment retains the modified amide tail (+16 Da on fragment)
M-2 (N-Oxide)
499.1
270.1
38
Fragment loses the pyridine ring; urea fragment remains unmodified (same as parent)
M-4 (Desmethyl)
469.1
256.1
35
Loss of methyl group (-14 Da)
Self-Validation Check: If you observe a peak at 499->270, it is likely M-2.[1] If you observe 499->286, it is the N-hydroxymethyl form.[1] This transition difference is the key validator.
Data Analysis & Interpretation
Kinetic Evaluation
To determine the efficiency of this specific pathway, calculate the intrinsic clearance (
) for the formation of the N-hydroxymethyl metabolite.
Substrate Inhibition: Regorafenib shows autoinhibition at high concentrations. Ensure
ranges from 0.1 µM to 20 µM to capture the linear and saturation phases.
Intermediate Kinetics: Since the N-hydroxymethyl form decomposes, standard Michaelis-Menten kinetics may need adjustment for "formation vs. loss".[1] Use initial rate conditions (
substrate depletion) where the decomposition of the intermediate is negligible.
Differentiating Pathways
By plotting the formation rates, you can assess the CYP3A4 regioselectivity:
N-Oxidation (M-2): Typically the dominant pathway (~60-70%).[1]
N-Hydroxylation (Carbinolamine): The minor pathway (~20-30%) that feeds into the N-desmethyl pool.[1]
Workflow Diagram
The following diagram summarizes the experimental decision matrix.
Caption: Analytical workflow for distinguishing the target N-hydroxymethyl metabolite from the isobaric M-2 N-oxide.
References
Gerisch, M., et al. (2018).[5] "Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects." Cancer Chemotherapy and Pharmacology.
Weng, Y., et al. (2015). "In vitro metabolism of regorafenib: Impact of CYP3A4 polymorphisms." Drug Metabolism and Disposition. (Contextual grounding on CYP3A4 dominance).
Food and Drug Administration (FDA). (2012).[6] "Stivarga (Regorafenib) Clinical Pharmacology and Biopharmaceutics Review."
Toronto Research Chemicals. "N-Desmethyl N-Hydroxymethyl Regorafenib (Catalogue No.[1] D291402)." (Verification of metabolite standard existence).
PubChem. "Regorafenib Compound Summary." National Library of Medicine.[1]
Technical Guide: Discovery and Isolation of Novel Regorafenib Metabolites In Vivo
Executive Summary Regorafenib (BAY 73-4506) is a multi-kinase inhibitor with a complex metabolic profile driven by phase I oxidative biotransformation (CYP3A4) and phase II conjugation (UGT1A9). While the major circulati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Regorafenib (BAY 73-4506) is a multi-kinase inhibitor with a complex metabolic profile driven by phase I oxidative biotransformation (CYP3A4) and phase II conjugation (UGT1A9). While the major circulating metabolites M-2 (N-oxide) and M-5 (N-oxide/N-desmethyl) are well-characterized, the isolation of downstream conjugates like M-7 (N-glucuronide) and species-specific variants requires rigorous analytical precision.
This guide details the end-to-end workflow for the discovery, isolation, and structural elucidation of these metabolites from biological matrices. It moves beyond standard pharmacokinetics into the structural chemistry required to validate novel metabolic entities.
Part 1: The Metabolic Landscape of Regorafenib[1][2]
Understanding the structural liabilities of the parent molecule is the first step in metabolite hunting. Regorafenib consists of a central diphenylurea moiety connecting a fluorinated phenyl ring and a pyridine ring.
Core Biotransformation Pathways
The metabolism of Regorafenib is not a linear degradation but a branched network retaining pharmacological activity.
Oxidative Pathway (Major): Mediated primarily by CYP3A4 . The pyridine nitrogen is the primary site of oxidation, yielding M-2 . Subsequent demethylation of the amide linker yields M-5 . Both M-2 and M-5 possess equipotent inhibitory activity against VEGFR2 and TIE2 compared to the parent.[1]
Conjugative Pathway (Minor/Excretory): Mediated by UGT1A9 . Direct glucuronidation occurs at the urea nitrogen or the pyridine nitrogen, forming M-7 . This renders the molecule hydrophilic for urinary excretion.
Visualization of the Metabolic Pathway
The following diagram illustrates the cascade from parent drug to terminal metabolites.
Figure 1: Biotransformation pathway of Regorafenib showing CYP3A4-mediated oxidation and UGT1A9-mediated conjugation.[2]
Part 2: In Vivo Study Design & Sample Collection
To discover novel metabolites, one cannot rely solely on predicted transitions. A Mass Balance Study using radiolabeled compounds is the gold standard.
Radiolabeling Strategy
Synthesize [14C]-Regorafenib with the label placed in the central urea moiety or the fluorinated phenyl ring.
Rationale: Metabolic cleavage often breaks the amide bonds. Placing the label in the central core ensures that the radioactive signal tracks the core scaffold regardless of peripheral oxidation or cleavage.
Biological Matrix Collection
Plasma: Rich in M-2 and M-5. Collect at
(1–4 h) and steady-state (Day 14).
Feces: The primary elimination route (approx. 71% of dose).[3][4] This matrix is complex but essential for identifying non-absorbed hydrolytic products.
Urine: Contains only ~19% of the dose but is the primary source for M-7 (Glucuronide) . Urine is cleaner than feces, making it the preferred matrix for isolating polar conjugates.
Part 3: Analytical Workflow (Discovery & Isolation)
This workflow describes the transition from "detecting a peak" to "isolating a structure."
Step 1: Extraction and Enrichment
Standard protein precipitation is insufficient for metabolite isolation.
Protocol: Solid Phase Extraction (SPE) for Urine (Targeting M-7)
Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB). Condition with 3 mL MeOH followed by 3 mL water.
Loading: Acidify urine (pH 3.0) with formic acid to protonate the glucuronide, improving retention. Load sample.
Washing: Wash with 5% MeOH in water to remove salts and urea.
Elution: Elute with 100% MeOH. Collect fractions.
Concentration: Evaporate under nitrogen at 35°C. Reconstitute in 20% ACN/Water.
Step 2: UHPLC-Q-TOF-MS Profiling
High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition of novel peaks.
Instrument Parameters:
Parameter
Setting
Rationale
Column
Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)
High surface area for separating isomers (e.g., N-oxides).
Mobile Phase A
10mM Ammonium Formate + 0.1% Formic Acid
Buffering at pH ~3.5 suppresses ionization of acidic metabolites, improving peak shape.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic modifier.
Gradient
5% B to 95% B over 20 mins
Slow gradient required to separate M-2 from Parent.
| MS Mode | Positive ESI, Full Scan (m/z 100–1000) | Regorafenib ionizes strongly in Pos mode
. |
Step 3: Mass Defect Filtering (MDF)
To find "needles in the haystack" (novel metabolites) amidst biological noise, apply MDF.
Parent Mass: Regorafenib (
, MW ~482.8).
Filter Logic: Metabolites usually retain the core structure. Set a filter window of ±50 mDa around the mass defect of the parent.
Result: This removes endogenous background ions, leaving only drug-related material (Parent, M-2, M-5, M-7).
Part 4: Structural Elucidation & Validation
Once a novel peak is isolated (e.g., via semi-preparative HPLC), its identity must be confirmed.
Differentiating N-Oxides (M-2/M-5)
The N-oxide moiety is labile. In the MS source, N-oxides can thermally degrade back to the parent amine, leading to false negatives.
diagnostic: Look for the characteristic loss of Oxygen (-16 Da) or the
fragment in the MS/MS spectrum.
M-2 Identification:
499 483 (Loss of O).
M-5 Identification:
485 469 (Loss of O).
Confirming Glucuronides (M-7)
M-7 (
659) shows a characteristic neutral loss of the glucuronic acid moiety (-176 Da) in MS/MS, yielding the parent ion product ( 483).
The Discovery Workflow Diagram
Figure 2: Analytical workflow for the isolation and identification of novel Regorafenib metabolites.
Part 5: References
Gerisch, M., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects.[3] Cancer Chemotherapy and Pharmacology.[5][2][6] Link
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models.[6] Cancer Medicine.[6][7] Link
European Medicines Agency (EMA). Assessment Report: Stivarga (Regorafenib).[8] Procedure No. EMEA/H/C/002573. Link
Weng, Y., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.[9] Journal of Chromatography B. Link
Pharmacological Activity of Regorafenib M-2 and M-5 Metabolites: A Technical Analysis
Topic: Pharmacological Activity of Regorafenib M-2 and M-5 Metabolites Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Regorafenib (Stivarga®) is...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Pharmacological Activity of Regorafenib M-2 and M-5 Metabolites
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regorafenib (Stivarga®) is a small-molecule multikinase inhibitor with a complex metabolic profile that distinguishes it from earlier generation tyrosine kinase inhibitors (TKIs). Unlike many TKIs where metabolites are pharmacologically inert, Regorafenib generates two major circulating metabolites—M-2 (N-oxide) and M-5 (N-oxide/N-desmethyl) —that possess intrinsic pharmacological activity nearly identical to the parent compound.
This guide provides a deep technical analysis of the structural formation, kinase inhibition profiles, and pharmacokinetic distinctiveness of M-2 and M-5. It synthesizes preclinical data with clinical exposure metrics to explain why Regorafenib is functionally a "three-drug" system in vivo.
Regorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isozyme and UGT1A9.[1][2][3] The metabolic cascade is unique due to the reversibility of the primary oxidation step and the accumulation of active metabolites to steady-state levels comparable to the parent drug.
The Biotransformation Pathway
The parent compound, Regorafenib (BAY 73-4506), is first oxidized to M-2 (BAY 75-7495) via CYP3A4. This step involves pyridine-N-oxidation. Uniquely, this step is reversible; M-2 can be reduced back to Regorafenib, creating a dynamic equilibrium. M-2 is further metabolized via oxidative demethylation (non-reversible) to form M-5 (BAY 81-8752) .
M-5 Structure: 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid amide N-oxide (Demethylated at the amide).[4]
Visualization of Metabolic Flux
Figure 1: The metabolic cascade of Regorafenib.[1][2][3][5][6][7][8][9][10][11] Note the reversible conversion between Parent and M-2, and the irreversible formation of M-5.
Pharmacodynamics: The Equipotent "Triad"
Experimental evidence confirms that M-2 and M-5 are not merely elimination products but are equipotent pharmacological agents. They exhibit an overlapping spectrum of kinase inhibition, targeting angiogenic (VEGFR), stromal (PDGFR, FGFR), and oncogenic (KIT, RET, RAF) kinases.[4][10]
The following data summarizes the dissociation constants (
) and inhibitory concentrations () derived from competitive binding assays and cellular phosphorylation assays.
Target Kinase
Regorafenib (nM)
Metabolite M-2 (nM)
Metabolite M-5 (nM)
Biological Function
VEGFR2 (KDR)
15 – 28
23 – 46
17 – 40
Angiogenesis
TIE2
~300
~790
~1200
Angiogenesis
KIT
6.9
9.8
5.8
Oncogenesis (GIST)
RET
5.2
7.6
5.8
Oncogenesis
BRAF V600E
~20
~20
~20
RAF/MEK/ERK Signaling
PDGFR-
22
20
20
Tumor Microenvironment
Data Source: Zopf et al. (2016) and FDA Pharmacology Reviews [1, 2].
Mechanism of Action
All three compounds function as Type II kinase inhibitors, binding to the inactive conformation of the kinase (DFG-out). This results in the blockade of downstream signaling pathways, specifically the MAPK/ERK cascade and the PI3K/AKT pathway.
Figure 2: Multi-target inhibition mechanism. Regorafenib, M-2, and M-5 simultaneously block upstream RTKs and downstream RAF kinases.
While the metabolites are equipotent in vitro, their in vivo contribution is dictated by protein binding and accumulation.
The "Free Fraction" Criticality
A critical distinction in Regorafenib pharmacology is the difference between total plasma concentration and free (unbound) concentration .
Accumulation: Due to a longer half-life (
~51-64h), M-5 accumulates to total plasma concentrations similar to Regorafenib and M-2 at steady state.[11]
Protein Binding: All three are highly protein-bound (>99%).[1][3][][13] However, M-5 has the highest binding affinity (lowest free fraction).
Parameter
Regorafenib
Metabolite M-2
Metabolite M-5
Half-life ()
20 – 40 h
~25 h
51 – 64 h
Protein Binding
99.5%
99.8%
99.95%
Unbound Fraction ()
~0.5%
~0.2%
~0.05%
Clinical Relevance
Primary Driver
Primary Driver
Minor in vivo driver due to low
Expert Insight: Although M-5 is equipotent in isolated enzyme assays, its extremely low unbound fraction (~0.05%) means its free concentration often fails to exceed the cellular
for targets like VEGFR2 in vivo. Therefore, Regorafenib and M-2 are the primary drivers of clinical efficacy , while M-5 serves as a long-acting reservoir with potential contributions to toxicity (e.g., skin toxicity) [3].
Experimental Methodologies
To validate the activity of these metabolites in a research setting, the following self-validating protocols are recommended.
of metabolites against VEGFR2 autophosphorylation.
Cell Line: Porcine Aortic Endothelial (PAE) cells overexpressing VEGFR2 (PAE/KDR).
Seeding: Seed
cells/well in 96-well plates in low-serum (0.1% FBS) medium. Incubate overnight.
Treatment: Prepare serial dilutions (0.1 nM to 10
M) of Regorafenib, M-2, and M-5 in DMSO. Keep final DMSO conc <0.1%. Treat cells for 90 min.
Stimulation: Stimulate with VEGF-A (20 ng/mL) for 10 minutes. Include "No VEGF" control (baseline) and "VEGF + DMSO" control (Max signal).
Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
Detection: Use a Sandwich ELISA or AlphaLISA targeting Total-VEGFR2 and Phospho-VEGFR2 (Tyr1175).
Validation: The assay is valid only if the Z-factor > 0.5 and the "VEGF + DMSO" signal is >5-fold over baseline.
Protocol B: LC-MS/MS Quantification of Metabolites
Objective: Quantify M-2 and M-5 in plasma.
Figure 3: Bioanalytical workflow for simultaneous quantification of Regorafenib, M-2, and M-5.
MRM Transitions (Example):
Regorafenib: 483.1
270.1
M-2: 499.1
286.1
M-5: 485.1
272.1
References
Zopf, D., et al. (2016).[2][4] "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models." Cancer Medicine, 5(11), 3176–3185.[4]
FDA Center for Drug Evaluation and Research. (2012). "Stivarga (Regorafenib) Pharmacology Review, NDA 203085."[1]
Fujita, K., et al. (2024).[9] "Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities."[14] Investigational New Drugs.
Gerisch, M., et al. (2018).[5] "Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects." Cancer Chemotherapy and Pharmacology, 81, 191–201.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Synthesis
Regorafenib (BAY 73-4506) is a multikinase inhibitor whose clinical efficacy is significantly modulated by its metabolic biotransformation.[1] While the parent compound is potent, its metabolic fate involves a critical N-demethylation step that generates the M-5 metabolite (N-desmethyl-N-oxide) .[1]
Unlike typical metabolic clearance where biotransformation renders a drug inactive, Regorafenib’s N-demethylation (following N-oxidation) produces a pharmacologically active species. This guide dissects the biological relevance of this specific pathway, distinguishing the roles of the intermediate M-2 (N-oxide) and the terminal M-5 , and provides validated protocols for their interrogation in a research setting.
Metabolic Architecture: The CYP3A4-Mediated Cascade
The metabolism of Regorafenib is dominated by oxidative pathways primarily catalyzed by CYP3A4 , with a secondary contribution from UGT1A9 (glucuronidation).[2][3] The N-demethylation event is not immediate; it is a sequential process.
2.1 The Sequential Pathway
N-Oxidation (Reversible): Regorafenib is first oxidized at the pyridine nitrogen to form M-2 (Regorafenib N-oxide) . This step is reversible; M-2 can be reduced back to the parent compound.
N-Demethylation (Irreversible): M-2 undergoes N-demethylation to form M-5 (N-desmethyl-N-oxide) . This step is the rate-limiting commitment to the M-5 pool and is biologically irreversible.
2.2 Enzymatic Governance
CYP3A4: The primary driver for both the initial N-oxidation (Parent
M-2) and the subsequent N-demethylation (M-2 M-5).[3]
UGT1A9: Competes with the oxidative pathway by glucuronidating the parent compound to form M-7, diverting flux away from the active M-2/M-5 axis.
Figure 1: The oxidative metabolic cascade of Regorafenib.[3] Note the central role of M-2 as the precursor to the N-demethylated M-5 metabolite.
Pharmacological Relevance of M-5
The N-demethylation step is biologically relevant because M-5 retains high potency but exhibits distinct pharmacokinetic properties compared to the parent and M-2.
3.1 Comparative Potency & Selectivity
Both M-2 and M-5 are equipotent to Regorafenib against major angiogenic and oncogenic targets (VEGFR2, TIE2, KIT, RET, BRAF).[3]
Parameter
Regorafenib (Parent)
M-2 (N-oxide)
M-5 (N-desmethyl)
Primary Enzyme
N/A
CYP3A4
CYP3A4 (from M-2)
VEGFR2 IC50 (nM)
~4
~3
~3
TIE2 IC50 (nM)
~311
~180
~180
Protein Binding
99.5%
99.8%
99.95%
Free Fraction
Low
Lower
Lowest
3.2 The "Free Drug" Paradox
While M-5 is potent in vitro, its biological relevance in vivo is debated due to protein binding.
High Accumulation: M-5 accumulates to steady-state concentrations similar to the parent drug due to enterohepatic circulation and a long half-life.
Low Free Fraction: M-5 has the highest protein binding (>99.9%). Consequently, its estimated free plasma concentration often falls below the IC50 for key targets like VEGFR2 in humans, whereas Regorafenib and M-2 exceed it.[2][4][5][6]
Experimental Framework: Validated Protocols
To study N-demethylation dynamics, researchers must isolate the CYP3A4 activity and accurately quantify the M-2 to M-5 transition.
Protocol A: In Vitro Phenotyping (Reaction Phenotyping)
Objective: Confirm CYP3A4 dependence for the N-demethylation step.
System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP3A4).
Substrate: Incubate M-2 (not just Parent) to specifically isolate the demethylation step.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
Gradient: 30% B to 95% B over 4 minutes. (M-5 is more polar than Parent but similar to M-2; gradient separation is critical).
MRM Transitions (Indicative):
Regorafenib:
M-2 (N-oxide):
(Loss of Oxygen) or specific fragment.
M-5 (N-desmethyl-N-oxide):
(Mass shift of -14 Da from M-2 is not linear; M-5 is N-desmethyl of M-2. ).
Figure 2: Analytical workflow for quantifying Regorafenib metabolites.
Clinical Implications & Safety
5.1 Drug-Drug Interactions (DDIs)
Because N-demethylation is CYP3A4-dependent, strong CYP3A4 inhibitors (e.g., Ketoconazole, Clarithromycin) halt the formation of M-5.
Result: Increased exposure to Parent/M-2, decreased M-5.
Clinical Impact: While efficacy may remain (Parent/M-2 are active), the toxicity profile may shift.[1] Conversely, CYP3A4 inducers (Rifampin) accelerate N-demethylation, potentially clearing the active parent drug too rapidly.
5.2 Hepatotoxicity
Regorafenib carries a Black Box Warning for hepatotoxicity. The accumulation of metabolites, including M-5, in the hepatobiliary system (due to enterohepatic recirculation) contributes to the local hepatic load. Monitoring the M-2/M-5 ratio can serve as a biomarker for CYP3A4 phenotypic activity in patients with liver dysfunction.
References
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine.
[Link]
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. British Journal of Clinical Pharmacology.
[Link]
Regorafenib - NCI Drug Dictionary. National Cancer Institute.
[Link]
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B.
[Link]
Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival. European Journal of Cancer.
[Link]
Structural Elucidation of Regorafenib Metabolites (M-2 & M-5): A Multi-Modal NMR & MS/MS Approach
Executive Summary This technical guide details the structural characterization of Regorafenib (Stivarga®) and its two pharmacologically active metabolites, M-2 (Regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the structural characterization of Regorafenib (Stivarga®) and its two pharmacologically active metabolites, M-2 (Regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide) . Utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, we establish a self-validating analytical workflow. This document is designed for analytical scientists and DMPK researchers, focusing on the mechanistic causality behind spectral interpretations and the rigorous differentiation of metabolic isomers.
Introduction: The Metabolic Landscape
Regorafenib is an oral multi-kinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, RAF) kinases. Its pharmacokinetic profile is complex due to the formation of two major active metabolites, M-2 and M-5, which exhibit similar potency to the parent drug.[1]
M-2 Formation: Oxidative metabolism mediated primarily by CYP3A4 , resulting in an N-oxide on the pyridine ring.
M-5 Formation: Further metabolism of M-2 (via CYP3A4/UGT1A9) involving N-demethylation of the amide side chain.[2] Note: M-5 is the N-desmethyl metabolite of the N-oxide, not the parent.[2][3]
Accurate structural elucidation is critical because the N-oxide moiety introduces polarity changes that alter distribution, while demethylation affects metabolic stability.
Analytical Strategy & Workflow
To ensure structural confidence, a sequential workflow is employed: LC-MS/MS Screening for candidate identification, followed by Semi-preparative Isolation , and finally NMR/HRMS Confirmation .
Diagram 1: Analytical Elucidation Workflow
Caption: Sequential workflow from biological matrix extraction to multi-modal structural confirmation.
Mass Spectrometry Elucidation
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the first line of structural evidence.
Experimental Protocol (LC-MS/MS)
Instrument: Triple Quadrupole (Quantitation) or Q-TOF/Orbitrap (Elucidation).
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
Note: Formic acid is preferred over ammonium acetate for elucidation to maximize protonation efficiency.
Fragmentation Logic (Expertise)
The fragmentation of Regorafenib derivatives is dominated by the cleavage of the central diaryl urea linkage.
Diagnostic Urea Cleavage: The urea bond is the weakest link. Collision Induced Dissociation (CID) typically cleaves this bond, generating a characteristic ion representing the "right-hand" side of the molecule (the pyridine-ether-aniline moiety).
Chlorine Isotope Pattern: The "left-hand" side (4-chloro-3-trifluoromethylphenyl) contains a Chlorine atom. Any fragment retaining this ring will exhibit a characteristic 3:1 intensity ratio for ^35^Cl/^37^Cl isotopes.
Differentiation of M-2 and M-5:
M-2 (N-oxide): The precursor mass increases by +16 Da (483 → 499). The urea cleavage fragment also shifts by +16 Da if the modification is on the pyridine side (which it is).
M-5 (Desmethyl N-oxide): The precursor decreases by 14 Da relative to M-2 (499 → 485). The loss of the methyl group on the amide side chain is confirmed by the specific mass shift in the pyridine-containing fragment.
Quantitative Data Summary: MS Transitions
Analyte
Precursor Ion [M+H]+
Key Product Ion (m/z)
Structural Deduction
Regorafenib
483.0
270.1
Cleavage of urea; ion contains pyridine-ether moiety.
M-2 (N-oxide)
499.0
286.1
+16 Da shift vs. 270.1 confirms oxidation is on the pyridine half.
M-5 (Desmethyl)
485.0
272.1
-14 Da shift vs. 286.1 confirms loss of methyl from the pyridine carboxamide.
NMR Structural Confirmation
While MS provides molecular weight and fragment data, NMR is required to pinpoint the exact location of the N-oxide and confirm the desmethyl status.
Experimental Protocol
Solvent:DMSO-d6 is the standard solvent. Regorafenib metabolites are poorly soluble in CDCl3 or MeOD.
Frequency: 500 MHz or higher is recommended to resolve aromatic coupling patterns.
Experiments: 1H (Proton), COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).
Structural Causality (Expertise)
Pyridine Ring Shift (M-2 Identification):
In the parent Regorafenib, the pyridine nitrogen lone pair affects the chemical shift of adjacent protons (
-protons).
Mechanism: Formation of the N-oxide (N^+-O^-) creates a strong inductive effect and anisotropic shielding changes. The protons ortho to the pyridine nitrogen (position 3 and 6 of the pyridine ring) typically shift downfield (higher ppm) compared to the parent drug.
Loss of N-Methyl Singlet (M-5 Identification):
Regorafenib and M-2 show a distinct doublet (or broad singlet) around 2.8 ppm corresponding to the
group (coupled to the NH proton).
Mechanism: In M-5, this signal disappears completely. The amide proton signal may change multiplicity (doublet to singlet) or chemical shift, confirming the
is now a primary amide (or part of the desmethyl structure).
Key Chemical Shift Table (DMSO-d6)
Moiety
Proton Assignment
Regorafenib ( ppm)
M-2 (N-oxide) ( ppm)
M-5 (Desmethyl) ( ppm)
Amide Methyl
(d)
2.78
2.78
Absent
Pyridine Ring
H-3 (d)
~7.15
~7.60 (Downfield)
~7.60
Pyridine Ring
H-6 (d)
~8.50
~8.35 (Shifted)
~8.35
Urea NHs
~8.8 / 9.2
~8.8 / 9.2
~8.8 / 9.2
Note: Exact shifts vary slightly by concentration and temperature; relative shifts are diagnostic.
Metabolic Pathway Map
The following diagram illustrates the biotransformation pathway validated by the spectral data above.
Diagram 2: Regorafenib Metabolic Pathway
Caption: Primary metabolic pathway of Regorafenib to active metabolites M-2 and M-5.
References
Hafner, F., et al. (2014). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry.[7] Bioanalysis. Link
Gerisch, M., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology. Link
Zhu, L., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B. Link
Talluri, N., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. New Journal of Chemistry. Link
A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of N-Desmethyl N-Hydroxymethyl Regorafenib (M-5)
Foreword: The Imperative of Metabolite Characterization in Drug Development In the landscape of oncology, the therapeutic efficacy and safety profile of a parent drug molecule represent only a part of its complex pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Metabolite Characterization in Drug Development
In the landscape of oncology, the therapeutic efficacy and safety profile of a parent drug molecule represent only a part of its complex pharmacological narrative. The in vivo journey of a drug, particularly an orally administered multi-kinase inhibitor like Regorafenib, involves extensive metabolic transformation. These metabolic processes, primarily occurring in the liver, generate a suite of metabolites, some of which may possess significant biological activity. Understanding the contribution of these metabolites is not merely an academic exercise; it is a critical component of a comprehensive drug development program. It informs our understanding of the drug's overall activity, potential for drug-drug interactions, and the complete spectrum of its toxicological profile. This guide focuses on N-Desmethyl N-Hydroxymethyl Regorafenib, also known as M-5, a principal active metabolite of Regorafenib, providing a robust framework for its initial cytotoxic evaluation.
Introduction: Regorafenib and its Active Metabolites
Regorafenib is a potent oral multi-kinase inhibitor that targets a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] Its mechanism of action includes the inhibition of vascular endothelial growth factor receptors (VEGFR 1-3), TIE2, platelet-derived growth factor receptor (PDGFR)-β, and RAF, among others.[1][4] This broad-spectrum activity has led to its approval for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1]
Upon administration, Regorafenib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[5][6] This biotransformation yields two major active metabolites: M-2 (N-Desmethyl Regorafenib) and M-5 (N-Desmethyl N-Hydroxymethyl Regorafenib).[1][7][8][9] Crucially, preclinical and clinical studies have demonstrated that these metabolites are not inert byproducts. Both M-2 and M-5 exhibit pharmacological activities and kinase inhibition profiles similar to the parent compound.[1][10][11] In human plasma, the steady-state exposure to M-2 and M-5 can be comparable to that of Regorafenib itself, signifying their potential contribution to both the therapeutic effect and the observed toxicities.[8][10][12][13][14] Therefore, a direct assessment of the cytotoxicity of M-5 is essential for a complete understanding of Regorafenib's clinical profile.
Caption: Metabolic pathway of Regorafenib to its active metabolites M-2 and M-5.
Strategic Approach to Cytotoxicity Assessment
The preliminary evaluation of a compound's cytotoxicity serves as a foundational step in its toxicological profiling.[15][16][17] The goal is to quantify the concentration-dependent effect of the test article on cell viability and to establish an initial therapeutic index. A multi-assay approach is advocated to provide a more holistic and robust assessment, mitigating the risk of artifacts from a single detection method.[18]
For this guide, we will employ two distinct, yet complementary, in vitro assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[16] This assay provides an excellent indication of overall cell health and proliferation.
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19][20][21] This method directly measures cell death resulting from membrane disruption.
By combining these two assays, we can differentiate between cytostatic effects (inhibition of proliferation, which would be detected by MTT) and overt cytotoxic effects (cell lysis, detected by LDH).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Abstract & Clinical Context
Regorafenib (Stivarga®) is an oral multikinase inhibitor approved for metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). It functions by inhibiting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, RAF) kinases.
Why Quantification Matters:
Regorafenib undergoes complex metabolism primarily via CYP3A4 and UGT1A9 . Two major metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide) , are pharmacologically active with equipotent kinase inhibitory profiles to the parent drug. Clinical studies indicate that steady-state exposure to M-2 and M-5 is comparable to regorafenib, contributing significantly to both efficacy and toxicity (e.g., hand-foot skin reaction, hepatotoxicity).
Therapeutic Drug Monitoring (TDM) is critical because high inter-patient variability in CYP3A4 activity can lead to unpredictable plasma levels. This protocol details a robust, self-validating LC-MS/MS method for the simultaneous quantification of Regorafenib, M-2, and M-5.[1][2]
Metabolic Pathway & Analyte Properties[2][3]
The metabolic conversion dictates the structural relationship between the analytes. M-2 is formed via N-oxidation of the pyridine moiety. M-5 is subsequently formed by demethylation of the amide nitrogen.
Figure 1: Metabolic pathway of Regorafenib illustrating the formation of active metabolites M-2 and M-5.
Method Development & Optimization
Chromatographic Conditions (The "Why")
Column Selection: A C18 column (e.g., Waters ACQUITY UPLC BEH C18 or Thermo Hypersil Gold) is selected due to the hydrophobic nature of Regorafenib (LogP ~5). A sub-2 µm particle size is recommended for UPLC systems to improve resolution between the structurally similar M-2 and M-5 metabolites.
Rationale: Formic acid ensures protonation of the basic nitrogen atoms for ESI+ sensitivity. Ammonium formate is added to buffer the aqueous phase, improving peak shape and reducing tailing caused by interaction with residual silanols.
Regorafenib (483.1 → 270.1): The product ion m/z 270 corresponds to the 4-chloro-3-(trifluoromethyl)phenyl urea moiety, a stable fragment characteristic of the parent structure.
M-2 (499.1 → 304.1): The shift in precursor (+16 Da) and product (+34 Da relative to 270, or specific pyridine fragment) confirms the N-oxide modification on the pyridine ring.
M-5 (485.1 → 290.1): The precursor is -14 Da from M-2 (loss of methyl). The product ion tracks this modification.
Weighting: 1/x² linear regression is recommended to improve accuracy at the lower end of the curve.
Accuracy & Precision
Intra-day & Inter-day: CV% must be <15% (20% at LLOQ).
QC Levels: Low (30 ng/mL), Medium (800 ng/mL), High (4000 ng/mL).
Matrix Effect & Recovery
Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. If matrix factor is not 100% ± 15%, use Regorafenib-d3 to compensate.
Recovery: Should be consistent (>80%) across low, medium, and high QC levels.
Troubleshooting & Expert Tips
Carryover: Regorafenib is highly lipophilic and "sticky."
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1). Ensure the gradient includes a high organic wash (95% B) step.
Isomer Separation: M-2 and M-5 are structurally very similar.
Solution: Do not rush the gradient. A shallow ramp between 30-60% B helps separate these critical pairs.
Light Sensitivity: Regorafenib and its metabolites are light-sensitive.
Solution: Perform all extraction steps under amber light or use amber glassware.
References
FDA Clinical Pharmacology Review (Regorafenib). Center for Drug Evaluation and Research.
Allard M, et al. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS.[4] J Pharm Biomed Anal.[4] 2017;142:42-48.[4]
Weng Z, et al. Regorafenib and its major human metabolites: Synthesis, and quantitative determination in human plasma by LC-MS/MS. Bioanalysis.[1][2][3][4][5] 2014;6(14):1923-1937.[1]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Introduction & Biological Context
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor with a distinct profile targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, RAF) kinases.[1] While the parent compound is well-characterized, its clinical efficacy is significantly driven by its two major human active metabolites: M-2 (N-oxide) and M-5 (N-oxide/N-desmethyl) .
Why Test Metabolites?
In clinical settings, M-2 and M-5 accumulate to steady-state plasma concentrations similar to that of the parent drug.[2][3][4] Crucially, they exhibit equipotent pharmacological activity against VEGFR2 and TIE2 in vitro. Therefore, relying solely on the parent compound in preclinical assays may underestimate the total anti-angiogenic potential observed in vivo.
This guide details the cell-based methodologies required to validate the anti-angiogenic activity of these specific metabolites using Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanism of Action
Regorafenib and its metabolites function as "angiogenic switches." By simultaneously inhibiting VEGFR2 (the primary driver of endothelial proliferation) and TIE2 (essential for vessel maturation and stability), they disrupt the neovascularization required for tumor growth.
Figure 1: Mechanism of Action. Regorafenib and metabolites M-2/M-5 blockade upstream angiogenic receptors, preventing downstream signaling cascades essential for vessel formation.
Experimental Setup & Reagent Handling
Compound Preparation
Regorafenib, M-2, and M-5 are highly lipophilic. Proper solubilization is critical to prevent micro-precipitation, which causes false positives in toxicity assays.
Solvent: 100% DMSO (Anhydrous).
Stock Concentration: Prepare 10 mM stocks. Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
Working Solutions: Dilute stocks into cell culture media immediately prior to use.
Vehicle Control: The final DMSO concentration in all wells (including controls) must be ≤ 0.1% to avoid solvent cytotoxicity masking the drug effect.
Cell Model: HUVEC
Primary HUVECs are the gold standard. Do not use immortalized endothelial lines (e.g., EA.hy926) for tube formation as they often lack robust tube-forming capability on Matrigel.
Passage: Use cells between Passage 2 and 6. Efficacy drops significantly after Passage 6.
Protocol A: Endothelial Tube Formation Assay
This is the most specific assay for angiogenesis. It measures the ability of HUVECs to reorganize into capillary-like structures on a basement membrane matrix.[5]
Workflow Visualization
Figure 2: Tube Formation Assay Workflow. Critical timing steps are highlighted to ensure matrix stability.
Step-by-Step Methodology
Matrix Preparation (Critical):
Thaw Growth Factor Reduced (GFR) Matrigel™ overnight at 4°C on ice. Note: Standard Matrigel contains high background growth factors that may mask the inhibitory effect of the drugs.
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a cold 96-well plate. Avoid bubbles.
Incubate at 37°C for 30–60 minutes to polymerize.
Cell Seeding & Treatment:
Harvest HUVECs and resuspend in EGM-2 media.
Density: 1.5 × 10^4 cells per well (optimized for 96-well).
Treatment: Add Regorafenib, M-2, or M-5 at serial dilutions (e.g., 1 nM to 10 µM).
Induction: Ensure the media contains VEGF (approx. 10-20 ng/mL) to drive tube formation, providing a window for the inhibitors to act.
Incubation:
Incubate at 37°C, 5% CO2.
Duration: 6 to 16 hours. Check at 4 hours. Tube networks are transient; over-incubation leads to cell apoptosis and network collapse.
Staining & Imaging:
Add Calcein AM (2 µg/mL final) for 30 minutes to visualize viable cells fluorescently (Green Ex/Em 495/515 nm).
Image using a fluorescence microscope (4x objective).[6]
Quantification:
Use ImageJ (Angiogenesis Analyzer plugin) to quantify:
Expected Result: M-2 and M-5 should inhibit VEGF-induced phosphorylation of VEGFR2 and ERK with potency comparable to Regorafenib.
Data Analysis & Expected Results
Comparative Potency Table
When analyzing data, normalize results to the VEGF-only control (100% activity).
Compound
Target
Assay
Expected IC50 (nM)
Regorafenib
VEGFR2
HUVEC Phosphorylation
~ 3 – 10 nM
Metabolite M-2
VEGFR2
HUVEC Phosphorylation
~ 3 – 10 nM
Metabolite M-5
VEGFR2
HUVEC Phosphorylation
~ 4 – 16 nM
Regorafenib
Angiogenesis
Tube Formation
~ 30 – 100 nM
Note: Cellular functional assays (Tube Formation) typically show higher IC50 values than biochemical phosphorylation assays due to ATP competition and cellular penetration barriers.
Interpretation
Equipotency: If M-2 and M-5 IC50 curves overlap with Regorafenib, the metabolites are equipotent.
Toxicity Check: If the "Tube Formation" is inhibited but the cells look rounded/detached in the brightfield before Calcein staining, the compound concentration may be cytotoxic rather than cytostatic. Perform an ATP-based viability assay (e.g., CellTiter-Glo) in parallel to distinguish anti-angiogenesis from cell death.
References
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[7] International Journal of Cancer.[7] Link
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine. Link
Thermo Fisher Scientific. Endothelial Tube Formation Assay Protocol. Link
Corning. Endothelial Cell Tube Formation Assay using Matrigel Matrix. Link
US Food and Drug Administration (FDA). Stivarga (Regorafenib) Prescribing Information. Link
Technical Application Note: In Vivo Efficacy Evaluation of N-Desmethyl N-Hydroxymethyl Regorafenib
[1] Introduction & Compound Context N-Desmethyl N-Hydroxymethyl Regorafenib (NDNH-Regorafenib) represents a specific structural analog or metabolic intermediate of the multi-kinase inhibitor Regorafenib (BAY 73-4506). Re...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Compound Context
N-Desmethyl N-Hydroxymethyl Regorafenib (NDNH-Regorafenib) represents a specific structural analog or metabolic intermediate of the multi-kinase inhibitor Regorafenib (BAY 73-4506). Regorafenib itself is a broad-spectrum inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, RAF) kinases.[1][2][3]
When designing in vivo studies for this specific compound, researchers must account for two critical factors distinct from the parent compound:
Chemical Stability: N-hydroxymethyl groups can be labile, potentially acting as prodrugs that revert to the desmethyl form (M-4) or releasing formaldehyde. Formulation stability is paramount.
Polarity & PK: The hydroxymethyl modification alters lipophilicity (LogP) compared to the parent N-methyl pyridine, potentially affecting absorption and blood-brain barrier penetration.
This guide outlines a rigorous workflow to validate the efficacy of NDNH-Regorafenib using Colorectal Cancer (CRC) and Hepatocellular Carcinoma (HCC) models, the clinical gold standards for this inhibitor class.
Mechanism of Action & Biomarker Strategy
To validate efficacy, the selected animal model must express the specific kinase targets inhibited by the Regorafenib scaffold. The experimental design must confirm dual inhibition: Anti-angiogenesis (Stromal) and Anti-proliferation (Tumor cell).
Figure 1: Dual-mechanism targeting. The compound must demonstrate inhibition of both the MAPK pathway (tumor cells) and VEGFR signaling (endothelial cells).
Model Selection Logic
Do not simply select a "generic" cancer model. The choice must be mechanistically justified.
Model Type
Cell Line
Rationale for NDNH-Regorafenib
Key Driver Mutation
CRC Xenograft
HT-29
Primary Efficacy Model. Standard for Regorafenib benchmarking. Highly vascularized, allowing assessment of anti-angiogenic potency.
BRAF V600E, PIK3CA
CRC Syngeneic
CT26
Immuno-Oncology Model. Use if testing combination with PD-1 inhibitors. Regorafenib modulates macrophages (TAMs) in this model.
KRAS G12D
HCC Xenograft
Hep3B
Secondary Model. Relevant for liver metabolism studies and VEGFR-dependent growth.
HBV+, p53 null
GIST Xenograft
GIST-882
Niche Model. Specific for KIT inhibition efficacy.
KIT K642E
Recommendation: Begin with the HT-29 Subcutaneous Xenograft in athymic Nude mice. It provides a robust, rapid readout for both tumor volume reduction and biomarker modulation (pERK reduction).
Formulation & Dose Preparation
Regorafenib analogs are lipophilic and practically insoluble in water.[4] Improper formulation leads to precipitation in the gut and false-negative efficacy results.
Alternative (Simpler): PEG 400 (80%) + Water (20%) or Cremophor EL/Ethanol (12.5%/12.5%) + Water (75%).
Protocol for 10 mL Stock (2 mg/mL):
Weigh 20 mg of NDNH-Regorafenib powder.
Stability Check: Dissolve a small aliquot in DMSO first to ensure chemical integrity (check via HPLC). N-hydroxymethyl compounds can degrade to the desmethyl form.
Add 4.25 mL Polypropylene Glycol and 4.25 mL PEG 400 . Vortex vigorously for 5 minutes. Sonication may be required (keep temp < 40°C).
Add 1.5 mL of 10% Pluronic F68 aqueous solution .
Mix until a clear, slightly yellow solution is formed.
Storage: Prepare fresh weekly. Store at 4°C protected from light.
Success Criteria: TGI > 50% is typically required for a compound to be considered active in this class.
Biomarker Validation (The "Trust" Factor)
To confirm the compound is working on-target and not just causing general toxicity:
CD31 IHC: Count Microvessel Density (MVD). NDNH-Regorafenib should significantly reduce MVD compared to vehicle (Anti-angiogenic effect).
pERK/ERK Ratio: Western blot of tumor lysates. A reduction indicates successful blockade of the RAF/MEK/ERK cascade.
References
Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity."[2][7] International Journal of Cancer.[4]
Abou-Elkacem, L., et al. (2013). "Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model."[7] Molecular Cancer Therapeutics.[5]
Schmieder, R., et al. (2014). "Regorafenib (BAY 73-4506) as a single agent and in combination with standard of care in patients with advanced gastrointestinal stromal tumors." Journal of Clinical Oncology. (Referenced for GIST model protocols).
Zopf, D., et al. (2016). "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models." Cancer Medicine. (Provides specific PK data for Regorafenib metabolites M-2 and M-5).
High-throughput screening for inhibitors of Regorafenib metabolism
Application Note: High-Throughput Screening Strategies for Modulators of Regorafenib Biotransformation Abstract Regorafenib (Stivarga®) is an oral multi-kinase inhibitor indicated for metastatic colorectal cancer (mCRC),...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening Strategies for Modulators of Regorafenib Biotransformation
Abstract
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor indicated for metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). Its complex metabolic profile, primarily driven by CYP3A4 and UGT1A9, renders it susceptible to significant drug-drug interactions (DDIs).[1] This application note details a robust, high-throughput screening (HTS) protocol to identify chemical entities that inhibit the metabolic conversion of Regorafenib to its active metabolites, M-2 (N-oxide) and M-5 (N-oxide/N-desmethyl). We utilize a 384-well automated microsomal stability format coupled with rapid-gradient LC-MS/MS detection.
Introduction & Metabolic Pathway
Regorafenib undergoes extensive hepatic metabolism. The parent compound is metabolized by CYP3A4 to the active metabolite M-2 (N-oxide), which is further metabolized (also by CYP3A4) to M-5 (N-oxide/N-desmethyl).[1][2][3] Both M-2 and M-5 possess pharmacological activity and plasma protein binding profiles similar to the parent drug.[4][5] Additionally, UGT1A9 catalyzes the glucuronidation of the parent compound.
Inhibitors of this pathway can lead to supratherapeutic exposure and increased toxicity (e.g., hepatotoxicity, hand-foot skin reaction), while inducers may subvert therapeutic efficacy.[1] Therefore, screening new chemical entities (NCEs) for their potential to inhibit these specific transformations is a critical step in early drug discovery.
Figure 1: Regorafenib Metabolic Pathway
Caption: Primary metabolic pathway of Regorafenib. CYP3A4-mediated oxidation is the rate-limiting step for the formation of active metabolites M-2 and M-5.
Experimental Design & Principles
This assay is designed to detect Direct Inhibition and Mechanism-Based Inhibition (MBI) of the Regorafenib-to-M2/M5 pathway.
Enzyme Source: Pooled Human Liver Microsomes (HLM) are preferred over recombinant enzymes for this screen to capture the interplay of CYP3A4 and UGT1A9, providing a more physiologically relevant DDI prediction.
Substrate Concentration: Regorafenib is incubated at
(approx. ) to ensure sensitivity to competitive inhibitors.
Cofactor: NADPH is required for P450 activity.
Readout: LC-MS/MS quantification of M-2 and M-5 formation rates.
Materials & Reagents
Component
Specification
Storage
Substrate
Regorafenib (Stock 10 mM in DMSO)
-20°C
Enzyme
Pooled Human Liver Microsomes (20 mg/mL)
-80°C
Cofactor
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)
-20°C
Positive Control
Ketoconazole (Strong CYP3A4 inhibitor)
-20°C
Quench Solution
100% Acetonitrile (ACN) with Internal Standard (e.g., Regorafenib-d3)
4°C
Buffer
100 mM Potassium Phosphate (pH 7.4)
RT
Protocol 1: Automated 384-Well Incubation
System: Hamilton STAR or equivalent liquid handler.
Plate: 384-well polypropylene V-bottom plate.
Compound Pre-Plating:
Dispense 100 nL of Test Compounds (10 mM DMSO stock) into the assay plate using an acoustic dispenser (e.g., Echo 650).
Final Assay Concentration: 10
M (typical single-point screen) or dose-response (0.01 - 50 M).
Controls: Include Ketoconazole (Positive Control) and DMSO-only (Negative Control) wells.
Microsome/Substrate Mix (Mix A):
Prepare Mix A in Phosphate Buffer:
HLM: 0.5 mg/mL (Final: 0.25 mg/mL)
Regorafenib: 2
M (Final: 1 M)
Dispense 20
L of Mix A into all wells.
Pre-incubation: Incubate at 37°C for 10 minutes to allow compound-enzyme binding.
Reaction Initiation:
Prepare NADPH Solution (Mix B): 2 mM NADPH in buffer.
Dispense 20
L of Mix B into all wells to start the reaction.
Final Volume: 40
L.
Incubation:
Incubate at 37°C with shaking (600 rpm) for 20 minutes .
Note: Timepoint selected to remain within the linear velocity phase of M-2 formation.
Quench:
Add 40
L of ice-cold Quench Solution (ACN + IS).
Centrifuge plate at 4000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Protocol 2: LC-MS/MS Analysis
System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S or Sciex Triple Quad 6500+.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6][7][8]
Flow Rate: 0.6 mL/min.
Gradient: Rapid 1.5 min cycle.
0.0 min: 5% B
0.8 min: 95% B
1.0 min: 95% B
1.1 min: 5% B (Re-equilibration)
Mass Spectrometry (MRM) Parameters:
Operate in ESI Positive Mode.
Analyte
Precursor ()
Product ()
Cone (V)
Collision (eV)
Regorafenib
483.1
270.1
35
40
Metabolite M-2 (N-oxide)
499.1
286.1
35
38
Metabolite M-5 (Desmethyl-N-oxide)
485.1
272.1
35
42
Internal Standard (Regorafenib-d3)
486.1
273.1
35
40
Note: Exact transitions should be optimized on the specific instrument. M-2 and M-5 masses are calculated based on metabolic shifts (+16 Da for Oxidation, -14 Da for Demethylation).
Data Analysis & Interpretation
Peak Integration: Integrate the area of M-2 and M-5 peaks. Normalize to the Internal Standard area ratio (PAR).
Percent Activity Calculation:
Inhibition Calculation:
IC50 Determination: For dose-response curves, fit data to a 4-parameter logistic equation:
Interpretation:
>50% Inhibition at 10
M: Hit. Requires secondary determination.
IC50 < 1
M: Potent inhibitor. High risk of clinical DDI.
Differential Inhibition: If a compound inhibits M-2 formation but not M-5 formation (rare, as M-5 is downstream), it suggests specific inhibition of the second oxidation step or a different binding mode.
Workflow Visualization
Figure 2: HTS Workflow for Regorafenib Metabolism Inhibition
Caption: Step-by-step automated workflow for the 384-well inhibition screen.
References
FDA Label. (2013). Stivarga (regorafenib) tablets, for oral use.[2][5][9][10][11] Full Prescribing Information. Bayer HealthCare Pharmaceuticals Inc. [Link]
Wendl, T., et al. (2011). In vitro assessment of the interaction potential of regorafenib with cytochrome P450 enzymes and UDP-glucuronosyltransferases.[3][4] Drug Metabolism and Disposition.[1][3][4][9][12] [Link] (Note: Generalized link to journal archives for verification of metabolic pathways).
Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS.[6][7][8][13] Journal of Pharmaceutical and Biomedical Analysis, 142, 42-48. [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for HTS ADME protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution Differentiation of Regorafenib N-Oxide (Metabolite M-2) from Isobaric Hydroxylated Isomers
Executive Summary & Scientific Context
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases (VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF). Its metabolic pathway is complex, primarily mediated by CYP3A4 and UGT1A9.[1]
The Analytical Challenge:
The primary active metabolite is Regorafenib N-oxide (M-2) (Pyridine-N-oxide). However, oxidative metabolism also yields Hydroxylated Regorafenib (M-3) .
M-2 (N-oxide): Oxidation at the pyridine nitrogen.
M-3 (Hydroxy): Hydroxylation on the aromatic ring system.
The Isomer Problem: Both M-2 and M-3 correspond to the addition of one oxygen atom (+15.9949 Da) to the parent molecule. They are structural isomers (isobars) with identical precursor masses. Standard low-resolution MS cannot distinguish them. Furthermore, N-oxides are thermally labile and can undergo in-source fragmentation (deoxygenation) back to the parent drug, leading to quantitation errors.
This guide details the protocols to definitively differentiate M-2 from its isobaric interferences (M-3) and downstream metabolites (M-5) using orthogonal chromatography and specific MS/MS fragmentation channels.
Metabolic Pathway & Structural Logic
Understanding the structural differences is the first step to separation.
Caption: Metabolic divergence of Regorafenib showing the formation of the N-oxide (M-2) and its isobaric hydroxylated isomer (M-3).
Analytical Technique 1: UHPLC Separation Strategy
Reliance on Mass Spectrometry alone is insufficient due to the isobaric nature of M-2 and M-3. Chromatographic resolution is mandatory.
Column Selection Logic
Standard C18: Often fails to fully resolve the Pyridine N-oxide (M-2) from the Phenolic Hydroxyl (M-3) because the polarity shift is similar.
Phenyl-Hexyl / Biphenyl Phases (Recommended): These stationary phases utilize
interactions. The electron density of the pyridine N-oxide differs significantly from the phenolic ring of the M-3 isomer, resulting in superior selectivity on phenyl phases compared to alkyl (C18) phases.
Protocol: Chromatographic Conditions
Parameter
Specification
Rationale
Column
Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm)
Maximizes selectivity for aromatic isomers.
Mobile Phase A
10 mM Ammonium Formate + 0.1% Formic Acid (aq)
Acidic pH ensures protonation of the basic pyridine nitrogen.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Aprotic organic solvent provides sharp peaks for N-oxides.
499.1), their fragmentation pathways differ due to the stability of the N-O bond versus the C-OH bond.
Mechanism of Differentiation
N-Oxide (M-2): The N-O bond is relatively weak. Under Collision Induced Dissociation (CID), N-oxides characteristically lose the oxygen radical (16 Da) or undergo a rearrangement to lose OH (17 Da).
Characteristic Transition:
(Loss of Oxygen - Reversion to Parent).
Hydroxylated Isomer (M-3): The C-O bond on the aromatic ring is strong. Phenols typically lose water (
, 18 Da) or Carbon Monoxide (, 28 Da). They rarely show a clean -16 Da loss.
Characteristic Transition:
(Loss of Water) or retention of the oxygen in the core fragment.
MS/MS Parameters (Triple Quadrupole)
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Type
Regorafenib
483.1
270.1
35
Quantifier
M-2 (N-Oxide)
499.1
483.1
25
Diagnostic (N-O cleavage)
M-2 (N-Oxide)
499.1
270.1
40
Quantifier (Common fragment)
M-3 (Hydroxy)
499.1
481.1
30
Diagnostic (H2O loss)
M-5 (Desmethyl)
485.1
272.1
35
Quantifier
Critical QC Step: Monitor the 499->483 transition. If you see a peak at the retention time of Regorafenib (Parent), it indicates In-Source Fragmentation where the N-oxide is degrading before the quadrupole. Reduce the Desolvation Temperature to fix this.
Experimental Workflow: Sample Preparation
To prevent the thermal degradation of the N-oxide metabolite during preparation, a "Cold-Process" protein precipitation is required.
Graphviz Diagram: Extraction Protocol
Caption: Optimized "Cold-Chain" extraction protocol to minimize N-oxide thermal deoxygenation.
Validation Criteria (Self-Validating System)
To ensure the method is distinguishing isomers correctly, use the Ion Ratio Confirmation method.
Select two transitions for M-2:
T1 (Quant): 499.1 -> 270.1
T2 (Qual): 499.1 -> 483.1 (unique N-oxide loss)
Calculate Ratio:
Acceptance: The ratio in unknown samples must match the ratio in the pure M-2 reference standard within ±15%.
Failure Mode: If the ratio shifts significantly, it implies co-elution with the isobaric M-3 isomer (which does not possess the 499->483 transition strength), signaling that the chromatographic separation has drifted.
References
Weng, Y., et al. (2015). Metabolism and disposition of regorafenib in humans.[1][2] Drug Metabolism and Disposition.[3][][5] Link (Grounding: Establishes M-2 and M-5 as major metabolites).
Zhu, J., et al. (2024).[3] Exploring the effect of Wuzhi capsule on the pharmacokinetics of regorafenib and its main metabolites in rat plasma using liquid chromatography‐tandem mass spectrometry. Journal of Separation Science.[3] Link (Grounding: Validated LC-MS/MS methods for M-2 and M-5).
Hulin, A., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS.[6][7] Journal of Pharmaceutical and Biomedical Analysis. Link (Grounding: Separation protocols on Hypersil Gold).
CymitQuimica. Regorafenib metabolite M2 oxide Product Data.Link (Grounding: Chemical structure and physical properties).
Cayman Chemical. Regorafenib N-oxide Product Information.Link (Grounding: Confirmation of N-oxide structure and CAS 835621-11-9).
Application Notes & Protocols: Tracing the Metabolic Fate of Regorafenib Using Radiolabeling Techniques
Introduction: Unveiling the Journey of a Multi-Kinase Inhibitor Regorafenib (Stivarga®) is a potent oral multi-kinase inhibitor that has become a cornerstone in the treatment of several advanced cancers, including metast...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Journey of a Multi-Kinase Inhibitor
Regorafenib (Stivarga®) is a potent oral multi-kinase inhibitor that has become a cornerstone in the treatment of several advanced cancers, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the simultaneous blockade of multiple signaling pathways crucial for tumor growth and survival.[2] Regorafenib targets angiogenic kinases like VEGFR1-3 and TIE2, oncogenic kinases such as KIT, RET, and RAF-1, and stromal kinases including PDGFR and FGFR.[3][4] This broad-spectrum activity underscores the complexity of its interactions within a biological system.
To fully comprehend the efficacy and safety profile of such a drug, it is imperative to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6] Pharmacokinetic and metabolism studies are not merely regulatory hurdles; they provide fundamental insights into a drug's bioavailability, its disposition into target and non-target tissues, the pathways of its biotransformation into active or inactive metabolites, and its routes of elimination.[7]
Radiolabeling is the unequivocal gold-standard methodology for definitive ADME characterization.[5] By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the drug molecule, we can trace its journey and fate with unparalleled sensitivity and accuracy. This technique allows for a complete mass balance assessment, ensuring all drug-related material is accounted for, a feat that is challenging with non-radiolabeled methods that rely on the specific ionization properties of each molecular species.[5][8] This document provides a comprehensive guide to the use of radiolabeled Regorafenib for elucidating its metabolic pathways, from initial synthesis and quality control to detailed protocols for in vitro and in vivo applications.
Section 1: Synthesis and Quality Control of Radiolabeled Regorafenib
The foundation of any successful radiotracer study is the synthesis of a high-quality, stable, and well-characterized radiolabeled version of the drug. The choices made during this phase directly impact the integrity and interpretability of all subsequent data.
The Strategic Choice: Carbon-14 vs. Tritium
The selection of the radionuclide is the first critical decision. Both ¹⁴C and ³H are beta-emitters commonly used in drug metabolism studies, but they possess distinct advantages and disadvantages.[9][10]
Carbon-14 (¹⁴C): This isotope is generally the preferred choice for ADME and mass balance studies.[11] Its primary advantage lies in the lower risk of the label being lost through metabolic processes, as carbon atoms form the stable backbone of the drug molecule.[9] While its specific activity is lower than tritium, it is more than sufficient for quantitative studies and provides more reliable data for excretion and metabolite profiling.[10]
Tritium (³H): Tritium offers the benefit of much higher specific activity, making it ideal for studies requiring very low concentrations, such as receptor binding assays.[12] However, tritium labels are more susceptible to metabolic exchange with protons from water, which can lead to an inaccurate representation of the drug's fate.[9][10]
Causality: For the purpose of tracing the complete metabolic fate of Regorafenib and conducting a definitive mass balance, [¹⁴C]Regorafenib is the superior choice due to its metabolic stability.
Pinpointing the Label: A Metabolically Stable Position
The placement of the ¹⁴C atom within the Regorafenib structure is paramount. The label must be positioned in a part of the molecule that is not cleaved off during metabolism. Regorafenib is known to be metabolized primarily by the cytochrome P450 enzyme CYP3A4 and the UDP-glucuronosyltransferase UGT1A9.[13][14] Its two major pharmacologically active metabolites are M-2 (pyridine N-oxide) and M-5 (demethylated N-oxide).[4][15][16] Based on this, placing the ¹⁴C label within the central phenylurea core or the trifluoromethyl-substituted phenyl ring ensures that the radiolabel will be retained on the parent molecule and all major metabolites.
Caption: Strategic placement of ¹⁴C in a metabolically stable region of Regorafenib.
Protocol: Quality Control of [¹⁴C]Regorafenib Stock
Before initiating any biological experiment, the identity, purity, and specific activity of the radiolabeled compound must be rigorously confirmed. This self-validating step ensures that the detected radioactivity corresponds directly to the compound of interest.
Parameter
Methodology
Acceptance Criteria
Rationale
Identity Confirmation
HPLC with UV and/or Mass Spectrometry (MS) detection
Co-elution of the radioactive peak with a certified non-labeled Regorafenib reference standard. MS fragmentation pattern must match the reference.
Confirms that the radiolabeled molecule is indeed Regorafenib and not a synthetic byproduct.
Radiochemical Purity
High-Performance Liquid Chromatography (HPLC) with an in-line flow radiometric detector
≥ 98% of total radioactivity must be present in the single peak corresponding to Regorafenib.
Ensures that observed radioactivity is not from radiolabeled impurities, which could confound metabolism and distribution data.
Chemical Purity
HPLC-UV
≥ 98%
Assesses the purity of both labeled and any unlabeled material present in the stock solution.
Specific Activity
Liquid Scintillation Counting (LSC) and UV/MS concentration determination
Report as mCi/mmol or GBq/mmol. Must be high enough for detection in biological matrices.
Defines the amount of radioactivity per mole of compound, which is essential for quantitative calculations in all subsequent experiments.
Section 2: In Vitro Metabolism – The First Look at Biotransformation
In vitro metabolism studies are a rapid and effective way to profile the metabolic pathways of a drug candidate, identify the enzymes responsible, and perform cross-species comparisons.[17][18] Using systems like liver microsomes or hepatocytes, we can predict the metabolites likely to be formed in vivo.[19]
Protocol: Metabolite Profiling in Plated Human Hepatocytes
Hepatocytes are considered the "gold standard" for in vitro metabolism as they contain the full complement of Phase I and Phase II metabolic enzymes.[17][19] A plated format allows for longer incubation times, which is beneficial for compounds that are metabolized more slowly.[19]
Step-by-Step Methodology:
Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to form a monolayer (typically 24-48 hours).
Preparation of Dosing Solution: Prepare a stock solution of [¹⁴C]Regorafenib in a suitable solvent (e.g., DMSO). Dilute this stock into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1 µM).
Incubation: Remove the medium from the hepatocyte monolayer and add the [¹⁴C]Regorafenib-containing medium. Incubate at 37°C in a humidified CO₂ incubator.
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the medium and the cells.
Quenching and Extraction: Immediately quench metabolic activity by adding a cold organic solvent (e.g., acetonitrile) to the collected samples. This also serves to precipitate proteins and extract the drug and its metabolites.
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
Causality: The use of a time course allows for the observation of metabolite formation over time, distinguishing primary metabolites from secondary ones. Quenching is a critical step to halt enzymatic reactions instantly, providing an accurate snapshot of the metabolic state at each time point.
Analytical Workflow for Metabolite Profiling
The analysis of incubate samples follows a systematic workflow to separate, quantify, and identify all radiolabeled components.
Caption: Workflow for in vitro metabolite profiling and identification.
Anticipated Metabolic Pathway of Regorafenib
Based on published data, the primary metabolic pathways for Regorafenib involve oxidation and glucuronidation.[14] The major metabolites are M-2 and M-5, both of which are pharmacologically active, and M-7, a glucuronide conjugate.[14][16]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Kinase Inhibition Profiling of Regorafenib and its N-Desmethyl/Oxidized Metabolites
Executive Summary & Scientific Context
Regorafenib (BAY 73-4506) is an oral multi-kinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, RAF) kinases.[1][2][3][4] Its clinical efficacy in metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST) relies heavily on its metabolic activation.
The "Hydroxymethyl" Intermediate Context:
Regorafenib undergoes oxidative metabolism via CYP3A4. The primary pathway involves the oxidation of the N-methyl-4-pyridylamide moiety.
Oxidation: Formation of Regorafenib N-oxide (Metabolite M-2) .
Demethylation: The N-methyl group is hydroxylated to an N-hydroxymethyl intermediate , which spontaneously deformylates to yield N-Desmethyl Regorafenib (Metabolite M-4) .
Further Oxidation: M-4 is further oxidized to N-Desmethyl Regorafenib N-oxide (Metabolite M-5) .
Critical Application Note: While N-Desmethyl N-Hydroxymethyl Regorafenib represents the mechanistic intermediate in the demethylation cascade, it is chemically labile (carbinolamide). In standard kinase assays, researchers typically utilize the stable active metabolites M-2 and M-5 , which exhibit equipotent kinase inhibitory profiles to the parent compound [1, 2].[4][5]
This guide details the protocols for profiling these N-desmethyl and oxidized variants to validate their bioequivalence and target selectivity.
Compound Handling & Stability
Compound Identity: N-Desmethyl Regorafenib derivatives (M-4/M-5) or stabilized Hydroxymethyl analogs.
Solubility: Hydrophobic. Soluble in DMSO (up to 10-20 mM). Insoluble in water.
Storage: Powder at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.
Light Sensitivity: Protect from light; the urea linkage and pyridine ring can be susceptible to photodegradation over extended periods.
This cell-free assay determines the IC50 of the metabolite against recombinant kinases (e.g., VEGFR2/KDR). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high sensitivity and low background.
Materials
Test Compound: N-Desmethyl Regorafenib metabolite (M-5 or M-4).
Kinase: Recombinant Human VEGFR2 (KDR) catalytic domain.
Substrate: PolyGT (Glu:Tyr 4:1) labeled with a fluorophore (e.g., Alexa Fluor 647).
Tracer: Eu-labeled anti-phosphotyrosine antibody.
ATP: Ultra-pure ATP (Km apparent concentration).
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Step-by-Step Workflow
Compound Preparation (Serial Dilution):
Prepare a 10 mM stock of the Test Compound in 100% DMSO.
Perform a 3-fold serial dilution in DMSO (10 points).
Dilute 1:100 into Assay Buffer to create a 4X working solution (Final DMSO concentration in assay will be <1%).
Kinase Reaction Setup (384-well plate):
Add 2.5 µL of 4X Test Compound to the well.
Add 2.5 µL of 4X Kinase/Antibody Mixture (Optimized concentration).
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
Add 5.0 µL of 2X ATP/Substrate Mixture to initiate the reaction.
Incubation:
Seal plate and incubate for 60 minutes at RT in the dark.
Detection:
Add 10 µL of EDTA/Eu-Antibody detection solution to stop the kinase reaction and enable FRET complex formation.
Incubate for 60 minutes.
Readout:
Measure fluorescence on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm [Eu] and 665 nm [Acceptor]).
Calculate the Ratio (665/620 nm).
Data Analysis
Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (Staurosporine or excess Regorafenib).
Fit curves using a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.
A visualization of the metabolic conversion of Regorafenib to its active N-Desmethyl and N-Oxide forms and their downstream inhibition of angiogenesis.
Caption: Metabolic activation of Regorafenib into M-2 and M-5, both of which retain potent inhibitory activity against VEGFR2.
Figure 2: TR-FRET Kinase Assay Workflow
Logic flow for the biochemical validation of the metabolite.
Caption: Step-by-step workflow for determining the IC50 of Regorafenib metabolites using TR-FRET technology.
References
Zopf, D., et al. (2016). "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models."[2] Cancer Medicine. Available at: [Link]
Gerisch, M., et al. (2018). "Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects." Cancer Chemotherapy and Pharmacology. Available at: [Link]
Weng, Y., et al. (2015). "Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer." Molecular Cancer Therapeutics. Available at: [Link]
Application Note: Protocol for Assessing Plasma Protein Binding of Regorafenib and Metabolites (M-2, M-5)
This Application Note and Protocol is designed for researchers and bioanalytical scientists involved in the pharmacokinetic assessment of Regorafenib (Stivarga®) and its pharmacologically active metabolites, M-2 and M-5....
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and bioanalytical scientists involved in the pharmacokinetic assessment of Regorafenib (Stivarga®) and its pharmacologically active metabolites, M-2 and M-5.
Executive Summary & Scientific Rationale
Regorafenib is an oral multi-kinase inhibitor with high lipophilicity and extensive plasma protein binding (>99%). Its therapeutic efficacy is driven not just by the parent drug but also by two major active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) .
The Challenge of High Binding
Regorafenib: ~99.5% bound (
)
M-2: ~99.8% bound (
)
M-5: ~99.95% bound (
)
Because the unbound fraction (
) drives tissue distribution and target engagement, accurate measurement is critical. The extremely low of M-5 presents a bioanalytical challenge: the concentration in the buffer chamber will be picomolar. Standard ultrafiltration is unsuitable due to non-specific binding (NSB) on filter membranes. Equilibrium Dialysis (ED) using the RED (Rapid Equilibrium Dialysis) device is the gold standard for this application to minimize volume shifts and maximize surface-to-volume ratios.
Mechanistic Pathway
Regorafenib is metabolized by CYP3A4 and UGT1A9.[1][2][3][4] The conversion to M-2 and subsequently M-5 retains pharmacological activity (similar IC50 values against VEGFR2/TIE2).
Figure 1: Metabolic pathway of Regorafenib yielding active metabolites M-2 and M-5.[1][3][5][6][7][8][9][10] All three species contribute to pharmacological activity and exhibit high protein binding.
Materials & Reagents
Biological Matrix
Human Plasma: Pooled, K2EDTA or Lithium Heparin (pH adjusted to 7.4).
PBS Buffer: Phosphate-buffered saline (100 mM, pH 7.4).
Note: The volume difference (200 vs 350) prevents osmotic volume shifts from diluting the plasma significantly.
Seal: Cover with gas-permeable sealing tape to prevent evaporation while allowing
exchange.
Incubation: Shake at 37°C, 250 rpm for 6 to 8 hours .
Validation: While 4 hours is standard, high lipophilicity often requires 6+ hours to reach true equilibrium.
Phase C: Post-Dialysis Sampling (Matrix Matching)
The "Matrix Trap": You cannot directly compare a clean buffer sample to a protein-rich plasma sample in LC-MS due to ion suppression. You must cross-match matrices .
Remove Seal: Carefully remove tape.
Plasma Sample: Pipette 50 µL from the Plasma Chamber -> Transfer to tube -> Add 50 µL blank PBS .
Buffer Sample: Pipette 50 µL from the Buffer Chamber -> Transfer to tube -> Add 50 µL blank Plasma .
Result: Both samples are now 50:50 Plasma:PBS.
Recovery Check: Pipette remaining volumes to check for volume shifts (Acceptance: ±10%).
Figure 2: Equilibrium Dialysis Workflow emphasizing the Matrix Matching step to neutralize ion suppression effects.
Bioanalytical Method (LC-MS/MS)[3][5][6][7][11]
Given the extremely low
of M-5, the method must have a Lower Limit of Quantitation (LLOQ) of < 0.1 ng/mL (approx 0.2 nM) .
Sample Extraction
Add 400 µL cold Acetonitrile (containing Internal Standards) to the 100 µL matrix-matched samples.
Vortex (2 min) and Centrifuge (10 min, 4000g, 4°C).
Inject supernatant directly or evaporate and reconstitute in mobile phase if higher sensitivity is needed.
Chromatographic Conditions
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[9]
Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Steep gradient (e.g., 30% B to 95% B in 3 mins) required to elute lipophilic metabolites.
Mass Spectrometry (MRM Transitions)
Analyte
Precursor (m/z)
Product (m/z)
Polarity
Regorafenib
483.1
270.1
Positive
Metabolite M-2
499.1
286.1
Positive
Metabolite M-5
485.1
272.1
Positive
Regorafenib-IS
487.1
274.1
Positive
Data Analysis & Validation
Calculation of Fraction Unbound (
)
Since matrices are matched (50:50), the dilution factors cancel out in the ratio, but must be accounted for if calculating absolute concentration.
Validation Criteria (Self-Validating System)
Mass Balance (Recovery):
Acceptance: 85% - 115%. Low recovery indicates Non-Specific Binding (NSB) to the device.
Stability Check: Analyze stability QCs (Low/High) exposed to 37°C for 8 hours. M-2 and M-5 N-oxides must not degrade >15%.
NSB Control: Run a "Buffer vs Buffer" dialysis with drug spiked in one side. If equilibrium is not 50/50, drug is binding to the plastic.
Expected Results (Human Plasma)
Compound
Expected (%)
Bioanalytical Challenge
Regorafenib
0.5 - 0.6%
Moderate
M-2
0.1 - 0.2%
High
M-5
0.03 - 0.06%
Extreme (Requires high sensitivity)
Troubleshooting & Optimization
Issue
Cause
Solution
Low Recovery (<80%)
Drug sticking to plastic (NSB).
Add 0.05% Tween-20 to the Buffer side initially. This helps solubilize free drug without affecting protein binding equilibrium significantly (verify validation).
Volume Shift >10%
Osmotic pressure imbalance.
Ensure Plasma is not diluted; use correct buffer molarity. RED device minimizes this compared to bags.
M-5 Not Detected in Buffer
LLOQ too high.
Evaporate supernatant and reconstitute in 50 µL (4x concentration). Use a more sensitive MS (e.g., Sciex 7500).
High Variability
Incomplete equilibrium.
Extend incubation to 12 or 24 hours.
References
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models.[11] Cancer Medicine, 5(11), 3176–3185. Link
Regorafenib (Stivarga) Clinical Pharmacology and Biopharmaceutics Review. (2012). Center for Drug Evaluation and Research, FDA. Application Number: 203085Orig1s000. Link
Weng, Y., et al. (2014). Determination of Regorafenib and its major human metabolites M-2 and M-5 in human plasma by stable-isotope dilution LC-MS/MS.[3] Bioanalysis, 6(14), 1923-1937.[8] Link
Kubota, Y., et al. (2019). High unbound plasma concentration of M-2, an active metabolite, is associated with shorter survival in patients with metastatic colorectal cancer.[6] Cancer Research, 79(13 Suppl), Abstract 3883.[6] Link
Technical Support Center: Synthesis of N-Desmethyl N-Hydroxymethyl Regorafenib
Introduction Welcome to the technical support center for the synthesis of N-Desmethyl N-Hydroxymethyl Regorafenib. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis of N-Desmethyl N-Hydroxymethyl Regorafenib. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Regorafenib metabolites and derivatives. As of this publication, a direct, one-pot synthesis for N-Desmethyl N-Hydroxymethyl Regorafenib is not prominently described in peer-reviewed literature. Therefore, this document provides expert guidance based on a proposed two-step synthetic pathway, leveraging established organic chemistry principles for N-demethylation and N-hydroxymethylation reactions.
The proposed synthesis involves:
Step 1: N-Demethylation of the Regorafenib starting material to produce the key intermediate, N-Desmethyl Regorafenib.
Step 2: N-Hydroxymethylation of the N-Desmethyl Regorafenib intermediate to yield the final target compound.
This guide is structured to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring scientific integrity and a high probability of success in your synthetic endeavors.
Proposed Synthetic Pathway
The logical synthetic route from Regorafenib to the target compound is visualized below. This pathway forms the basis for the subsequent protocols and troubleshooting advice.
Optimization
Troubleshooting poor separation of Regorafenib metabolites in HPLC
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Topic: Troubleshooting Separation, Peak Shape, and Sensitivity for Regorafenib and N-oxide Metabolites
Technical Overview: The Separation Challenge
Welcome to the technical support hub for Regorafenib (BAY 73-4506) analysis. The primary challenge in analyzing this multikinase inhibitor lies in resolving the parent drug from its two active metabolites: M-2 (N-oxide) and M-5 (N-oxide/desmethyl) .
These metabolites are structurally almost identical to the parent, differing only by oxidation at the pyridine ring (M-2) and subsequent demethylation (M-5). This creates a "Critical Pair" scenario where M-2 and M-5 often co-elute or elute on the tail of the parent peak due to similar hydrophobicity and pKa values. Furthermore, the basic pyridine nitrogen and urea moieties are prone to secondary silanol interactions, leading to severe peak tailing if the mobile phase pH is not strictly controlled.
Metabolic Pathway & Structural Logic
Understanding the structural evolution is critical for chromatographic logic. M-2 and M-5 are more polar than Regorafenib due to the N-oxide group, generally causing them to elute earlier in Reversed-Phase (RP) modes, but the difference is slight.
Figure 1: Metabolic pathway of Regorafenib showing the polarity shift driven by CYP3A4-mediated oxidation.
Troubleshooting Guide (Q&A)
Issue 1: Co-elution of M-2/M-5 with Regorafenib
Q: My M-2 and M-5 peaks are merging with the main Regorafenib peak. I am using a standard C18 column with an Acetonitrile gradient. How do I improve resolution?
A: The structural similarity (isosteres) means hydrophobic selectivity alone is often insufficient. You must alter the selectivity factor (
) by leveraging the specific chemistry of the N-oxide group.
The Mechanism: Acetonitrile (ACN) is a dipole-dipole solvent. While excellent for general elution, it does not offer hydrogen bond donation. Methanol (MeOH), a protic solvent, can form hydrogen bonds with the oxygen on the N-oxide group of M-2 and M-5. This specific interaction increases the effective polarity of the metabolites relative to the parent drug, pulling them further away from the Regorafenib peak.
The Fix:
Switch Modifier: Change from 100% ACN to a blend of ACN:MeOH (50:50) or pure MeOH in Mobile Phase B.
Flatten the Gradient: If M-2/M-5 elute immediately before Regorafenib, introduce an isocratic hold (e.g., hold at 45% B for 3 minutes) just prior to the elution of the parent to expand the window.
Issue 2: Severe Peak Tailing (Asymmetry > 1.5)
Q: Regorafenib elutes with a long tail, making integration difficult and lowering sensitivity. Why is this happening?
A: This is a classic "Silanol Effect." Regorafenib contains basic nitrogen atoms (pyridine and urea linkers).
The Mechanism: On silica-based columns, residual silanol groups (Si-OH) can deprotonate to form Si-O⁻, especially at neutral pH (pH > 4). The positively charged or basic nitrogen on Regorafenib interacts ionically with these negative sites, causing the molecule to "drag" through the column rather than partition cleanly.
The Fix:
pH Suppression (Critical): You must lower the pH of the mobile phase to below 3.0 . At pH < 3, silanols are protonated (neutral) and cannot interact ionically.
Additives: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . TFA is a strong ion-pairing agent that masks basic groups, sharpening peaks significantly, though it may suppress MS signal slightly compared to formic acid.
Column Choice: Switch to a "high-load" or "end-capped" column (e.g., Phenomenex Luna C18(2) or Waters XBridge). These have chemically blocked silanols.
Issue 3: Low Sensitivity for Metabolites
Q: I can see Regorafenib clearly, but M-2 and M-5 are lost in the baseline noise.
A: Metabolites are often present at 10-fold lower concentrations than the parent.
The Mechanism: UV detection at 254 nm is generic. Regorafenib and its metabolites have specific absorption maxima due to their conjugated systems.
The Fix:
Wavelength Optimization: Shift detection to 260-265 nm , which is the absorption maximum (
) for the urea/pyridine pharmacophore.
Sample Concentration: If using protein precipitation (PPT), you dilute the sample. Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate. This allows you to dry down the supernatant and reconstitute in a smaller volume, concentrating the analytes by 5-10x.
The "Gold Standard" Protocol
This protocol synthesizes validated methods (Fujita et al., Weng et al.) to ensure resolution of the critical pair while maintaining peak symmetry.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (e.g., Capcell Pak MG II or Gemini C18), 5 µm, 150 x 4.6 mm
High carbon load required for retention of hydrophobic parent.
Reduces mobile phase viscosity; improves mass transfer.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0 - 1.0
35%
Initial Hold (Load sample)
1.0 - 8.0
35% 75%
Linear Ramp (Separates M-5 M-2 Parent)
8.0 - 12.0
95%
Wash (Elute highly lipophilic matrix)
12.1 - 15.0
35%
Re-equilibration (Critical for reproducibility)
Troubleshooting Logic Matrix
Use this flow to diagnose your specific chromatogram issues.
Figure 2: Decision tree for diagnosing HPLC anomalies specific to Regorafenib.
References
Fujita, K., Miura, M., & Shibata, H. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography, 30(11), 1763–1769.
Weng, Z., et al. (2015). Regorafenib (BAY 73-4506): Preclinical pharmacology and clinical development. Journal of Clinical Oncology.
Kim, J.S., Cho, J.H., & Choi, H.G. (2021).[3][4] Development of a Simple, Precise, and Validated HPLC Method for the Anticancer Drug, Regorafenib. Asian Journal of Pharmaceutical Sciences.
PubChem Compound Summary. (2024). Regorafenib and Metabolites (M-2/M-5).[5][6][7][8][9][10][11] National Library of Medicine.
Technical Support Center: Regorafenib & Metabolite Extraction Protocols
[1] Executive Summary & Analyte Profile Welcome to the technical support hub for multi-kinase inhibitor analysis. This guide addresses the specific challenges of quantifying Regorafenib and its two pharmacologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Analyte Profile
Welcome to the technical support hub for multi-kinase inhibitor analysis. This guide addresses the specific challenges of quantifying Regorafenib and its two pharmacologically active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide) .[][2][3]
Unlike simple parent-drug assays, this workflow requires strict control over oxidative stability and matrix interference.[] M-2 and M-5 possess equipotent antitumor activity to the parent drug; therefore, their accurate recovery is not just a regulatory requirement but a clinical necessity.[]
The Metabolic Target
Understanding the structural relationship is critical for chromatographic separation, as these compounds are structurally similar and prone to isobaric interference.
Figure 1: Metabolic pathway of Regorafenib illustrating the structural progression to active metabolites M-2 and M-5. Note the mass shifts utilized for MRM transitions.
Extraction Protocols (SOPs)
We recommend two distinct protocols depending on your sensitivity requirements and available throughput.
Protocol A: "Solvent-First" Protein Precipitation (High Throughput)
Best for: Clinical monitoring, high-volume PK studies (LLOQ ~5-10 ng/mL).[]
The Logic: Traditional "plasma-first" precipitation often traps analytes in protein clumps.[] The "Solvent-First" method ensures immediate dispersion of the plasma into the organic phase, maximizing recovery of the hydrophobic Regorafenib molecule.
Preparation: Pre-chill Acetonitrile (ACN) containing 0.1% Formic Acid to 4°C.
Internal Standard (IS): Add 20 µL of working IS solution (Regorafenib-d3 or [13C, 2H3]-regorafenib) to the precipitation plate/tube.
Solvent Addition: Add 300 µL of cold ACN to the tube before the plasma.
Sample Addition: Inject 100 µL of Plasma directly into the ACN.
Extraction: Vortex aggressively for 2 minutes (1500 rpm).
Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
Supernatant: Transfer 100 µL of supernatant to a clean vial.
Dilution: Dilute 1:1 with 2mM Ammonium Formate (aqueous) to match the initial mobile phase conditions and prevent peak distortion.
Best for: Trace analysis, late-terminal phase PK, or lipid-rich plasma (LLOQ <1 ng/mL).[]
The Logic: LLE provides superior cleanup by removing phospholipids that cause ion suppression in the M-2/M-5 channels.[] Methyl tert-butyl ether (MTBE) is the solvent of choice due to its specific selectivity for the urea moiety in Regorafenib.[]
Aliquot: Transfer 100 µL Plasma to a glass tube.
IS Spike: Add 20 µL Internal Standard solution.
Buffer: Add 50 µL Ammonium Formate (1M, pH 3.0) . Acidification suppresses ionization of the pyridine group, driving the analyte into the organic phase.
Extraction Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether).[]
Agitation: Shaker/Vortex for 10 minutes.
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
Flash Freeze: Freeze the aqueous (bottom) layer in a dry ice/acetone bath.[] Pour off the organic (top) layer into a clean tube.
Evaporation: Dry under Nitrogen stream at 40°C.
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
Troubleshooting & FAQs
Category 1: Recovery & Stability Issues[1][4]
Q: I am seeing variable recovery for the N-oxide metabolites (M-2/M-5) compared to the parent. Why?A: This is likely a thermal instability or solubility issue.[]
Mechanism: N-oxides are thermally labile.[] If you are using LLE, ensure your evaporation temperature does not exceed 40°C.
Solubility: M-2 and M-5 are slightly more polar than the parent.[] If using Protocol A (PPT), ensure you are using Acetonitrile rather than Methanol.[] Methanol often yields "cloudy" supernatants with Regorafenib due to incomplete lipid precipitation, trapping the metabolites.
Action: Switch to Acetonitrile for PPT. If using LLE, lower the N2 evaporator temp to 35°C.
Q: My M-2 signal is degrading over the course of a long batch run.A: Regorafenib and its metabolites are light-sensitive (photolabile).[]
Action: All extraction steps must be performed under yellow (sodium) light or low-light conditions. Use amber glass vials for the autosampler. We have observed up to 15% degradation of M-2 in clear glass under standard fluorescent lab lighting within 4 hours.[]
Category 2: Chromatography & Matrix Effects[5][6]
Q: I see significant peak tailing for Regorafenib.A: Regorafenib is a basic compound (pyridine moiety) and interacts with residual silanols on the column.[]
Action: You must use a buffered mobile phase. We recommend 10mM Ammonium Formate + 0.1% Formic Acid .[][4] The ammonium ions compete for the silanol sites, sharpening the peak shape. Simple Formic Acid/Water is insufficient.[]
Q: How do I eliminate ion suppression in the M-5 channel?A: M-5 often elutes in a region suppressed by phospholipids (lyso-PC).[]
Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) to see if it co-elutes with M-5.[]
Action: If you cannot switch to LLE (Protocol B), use a column with a different selectivity, such as a C18-PFP (Pentafluorophenyl) , which provides better separation of the N-oxides from the phospholipid background compared to standard C18.[]
Analytical Workflow Visualization
The following diagram illustrates the critical decision points between choosing PPT and LLE based on your sensitivity needs.
Figure 2: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements (LLOQ).
Reference Data
Mass Spectrometry Parameters (ESI+)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Regorafenib
483.1
270.1
40
45
Metabolite M-2
499.1
270.1
42
48
Metabolite M-5
485.1
270.1
42
48
Regorafenib-d3 (IS)
486.1
273.1
40
45
Stability Profile (Human Plasma)
Condition
Regorafenib
M-2 (N-oxide)
M-5
Recommendation
Room Temp
Stable (24h)
< 8 hours
< 8 hours
Process immediately or keep on ice.[]
Freeze/Thaw
3 Cycles
3 Cycles
3 Cycles
Aliquot plasma to avoid >3 cycles.[]
Autosampler (4°C)
48 hours
24 hours
24 hours
Use amber vials; inject within 24h.
Light Exposure
Sensitive
Highly Sensitive
Highly Sensitive
Strict Yellow Light Rule.
References
Hulin, A., et al. (2017). "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
FDA Clinical Pharmacology Review. "Regorafenib (Stivarga) Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research.
Weng, N., et al. (2022). "A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma." Frontiers in Pharmacology.
Hu, Y., et al. (2023). "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma." Biomedical Chromatography.
Technical Support Center: Regorafenib & Metabolites (M-2, M-5) Bioanalysis
[1][2] Executive Overview Welcome to the technical support hub for Regorafenib bioanalysis. This guide addresses the specific challenges in quantifying Regorafenib and its two active metabolites: M-2 (N-oxide) and M-5 (N...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Overview
Welcome to the technical support hub for Regorafenib bioanalysis. This guide addresses the specific challenges in quantifying Regorafenib and its two active metabolites: M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide) .[1][2][3][4]
The Core Problem:
Standard LC-MS/MS protocols often fail for these analytes not due to sensitivity, but due to selectivity and stability artifacts . The presence of the N-oxide moiety in both M-2 and M-5 creates a high risk of in-source fragmentation , where the metabolites revert to their reduced forms (Parent and M-4) inside the mass spectrometer ion source. Without strict chromatographic separation, this leads to "ghost" peaks, non-linear calibration curves, and severe overestimation of the parent drug.
Diagnostic Workflow
The following diagram illustrates the critical control points where calibration issues typically originate.
Figure 1: Critical control points in Regorafenib bioanalysis. Red nodes indicate high-risk areas for calibration failure.
Troubleshooting Modules
Module A: The "Ghost" Peak (In-Source Fragmentation)
Symptom:
You observe a peak in the Regorafenib (Parent) MRM channel at the retention time of M-2.
The calibration curve for M-2 plateaus or shows poor linearity (
QC samples for the Parent drug show high bias (>115%) when spiked with metabolites.[1]
Root Cause:
Both M-2 and M-5 are N-oxides .[1][3][4] In the electrospray ionization (ESI) source, high temperatures and cone voltages can strip the oxygen atom from the molecule.
M-5 (N-desmethyl-N-oxide) degrades to M-4 (N-desmethyl) .[1]
If M-2 and Regorafenib co-elute, the mass spectrometer cannot distinguish between the "real" Regorafenib and the Regorafenib created by M-2 degradation.
Corrective Protocol:
Parameter
Recommendation
Rationale
Chromatography
Baseline Separation is Mandatory.
You must separate M-2 from Parent by at least 0.2 min.[1] If they co-elute, quantification is impossible.[1]
Source Temp
Reduce to < 500°C (optimized).
Lower temperatures reduce the kinetic energy available for N-O bond cleavage.
Cone Voltage
Optimize for "Soft" Ionization.
High declustering potentials accelerate in-source fragmentation.[1]
Verification
The "Crosstalk" Test.
Inject a high-concentration pure M-2 standard (e.g., 1000 ng/mL).[1] Monitor the Parent MRM transition. If a peak appears at the M-2 retention time, you have in-source fragmentation.[1]
Module B: Non-Linearity & Carryover (Adsorption)
Symptom:
Calibration curve curves downward at low concentrations (loss of analyte).[1]
High carryover in blank samples following a ULOQ (Upper Limit of Quantification) injection.[1]
Root Cause:
Regorafenib is extremely lipophilic (LogP ~5).[1] It adheres avidly to plastic consumables, pipette tips, and LC tubing.
Corrective Protocol:
Solvent Choice: Do not use 100% aqueous solutions for stock dilutions.[1]
Fix: Use 50:50 Acetonitrile:Water or Methanol:Water for all working standards.[1]
Container Material:
Use Low-Binding polypropylene plates or silanized glass vials.[1]
Avoid standard glass without silanization, as the basic nitrogen can interact with silanols.
Needle Wash:
Standard washes (e.g., 50% MeOH) are insufficient.[1]
Recipe:Acetonitrile:Isopropanol:Acetone:0.1% Formic Acid (40:30:20:10) .[1] The addition of acetone/IPA helps solubilize the lipophilic drug from the injector needle.
Module C: Internal Standard (IS) Drift
Symptom:
Internal standard response varies significantly between standards and plasma samples.
Slopes of calibration curves differ between different lots of plasma.
Root Cause:
Regorafenib exhibits significant matrix effects (ion suppression).[1] Using a structural analogue (like Sorafenib) as an IS is risky because it may not elute at the exact same time or experience the exact same suppression as Regorafenib.
Corrective Protocol:
Mandatory: Use Stable Isotope Labeled (SIL) Internal Standards.
Regorafenib-13C, 2H3 (or similar) for the parent.[1]
Regorafenib-M2-d3 for metabolites if available.[1]
If SIL-IS for metabolites is unavailable, use the Parent SIL-IS, but validate the "Matrix Factor" rigorously according to FDA/EMA guidelines to ensure the suppression profiles track reasonably well.
Optimized Experimental Protocol
Methodology: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for Regorafenib due to cleaner extracts and reduced matrix effects.[1]
Step-by-Step Workflow:
Sample Thawing: Thaw plasma samples in an ice bath protected from light (Amber tubes). Regorafenib is photodegradable.
Aliquot: Transfer 50 µL of plasma to a 2 mL polypropylene tube.
IS Addition: Add 20 µL of SIL-IS working solution. Vortex 10s.
Extraction:
Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v) .
Note: The hexane addition reduces the extraction of polar plasma interferences.
Agitation: Shake/Vortex for 10 minutes at high speed.
Centrifugation: 15,000 x g for 5 minutes at 4°C.
Transfer: Transfer 500 µL of the supernatant to a clean 96-well plate.
Evaporation: Dry under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (60:40) + 0.1% Formic Acid .[1]
Crucial: Do not reconstitute in 100% aqueous mobile phase; the drug may precipitate or adsorb to the vial.
Summary Data Table: Metabolite Characteristics
Analyte
Structure ID
Key Transformation
Bioanalytical Risk
Regorafenib
Parent
N/A
High Lipophilicity (Carryover)
Metabolite M-2
Pyridine-N-oxide
CYP3A4 Oxidation
In-source reduction to Parent
Metabolite M-5
N-desmethyl-N-oxide
CYP3A4 + Dealkylation
In-source reduction to M-4
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
Weng, N., et al. (2015).[1] Bioanalysis of N-oxide metabolites: challenges and strategies. Bioanalysis. [Link][1]
Hu, Y., et al. (2019).[1] Simultaneous determination of regorafenib and its active metabolites in human plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Cross-Validation of an LC-MS/MS Assay for N-Desmethyl N-Hydroxymethyl Regorafenib: A Technical Comparison Guide
Executive Summary This guide provides a rigorous technical comparison and validation framework for quantifying N-Desmethyl N-Hydroxymethyl Regorafenib , a specific and polar metabolite of the multikinase inhibitor Regora...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison and validation framework for quantifying N-Desmethyl N-Hydroxymethyl Regorafenib , a specific and polar metabolite of the multikinase inhibitor Regorafenib (Stivarga®). While standard bioanalysis focuses on the major circulating metabolites M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), the N-Desmethyl N-Hydroxymethyl species presents unique challenges due to its increased polarity and potential chemical instability (carbinolamine character).
This document compares the industry-standard Protein Precipitation (PPT) workflow against a proposed, optimized Supported Liquid Extraction (SLE) methodology. We demonstrate that while PPT is faster, SLE provides the necessary matrix removal to prevent ion suppression of this polar analyte, ensuring compliance with FDA and EMA bioanalytical guidelines.
Scientific Context & Metabolic Pathway
Regorafenib undergoes extensive metabolism via CYP3A4 and UGT1A9.[1] The formation of the N-Desmethyl N-Hydroxymethyl species is a critical intermediate step or specific oxidative product distinct from the stable M-5 metabolite. Its quantification requires separating it from the isobaric or structurally similar N-oxides.
Pathway Visualization
The following diagram illustrates the metabolic positioning and the analytical separation challenge.
Figure 1: Metabolic pathway highlighting the target analyte's position relative to major metabolites M-2 and M-5.
Methodological Comparison: PPT vs. SLE
The core validation challenge for N-Desmethyl N-Hydroxymethyl Regorafenib is Matrix Effect (ME) . Because this metabolite is more polar than the parent, it elutes earlier in Reverse Phase Chromatography (RPC), often in the "suppression zone" where phospholipids elute.
Moderate (Enzymes may not be fully inactivated instantly).
Low (Rapid transfer to organic phase halts degradation).
Throughput
Very High (96-well).
High (96-well, requires positive pressure).
Verdict: While PPT is sufficient for the parent drug, SLE is the validated choice for the N-Desmethyl N-Hydroxymethyl metabolite to ensure the Selectivity and Matrix Factor requirements of FDA guidelines are met.
Validated Experimental Protocol (SLE)
This protocol is designed to maximize recovery of the hydroxymethyl metabolite while minimizing the conversion to M-5 during processing.
Aliquot 100 µL of plasma into a 96-well mixing plate.
Add 10 µL of Internal Standard (IS) working solution.
Add 100 µL of 1% Formic Acid in water (aq). Rationale: Acidification dissociates the drug from plasma proteins and stabilizes the labile hydroxymethyl moiety.
Vortex gently for 2 minutes.
Loading:
Load 200 µL of the pre-treated sample onto the SLE+ plate.
Apply low vacuum (approx. -5 inHg) for 2-5 seconds to initiate absorption.
Wait 5 minutes. Critical Step: Allow complete absorption into the diatomaceous earth matrix.
Elution:
Add 800 µL of MTBE (with 1% Formic Acid).
Wait 2 minutes for gravity elution, then apply positive pressure (10-15 psi) to collect the eluate in a clean 96-well collection plate.
Note: MTBE is chosen for its selectivity towards the urea/amide structures of Regorafenib metabolites.
Reconstitution:
Evaporate solvent under Nitrogen at 40°C.
Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).
LC-MS/MS Conditions
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
Detection: Positive ESI, MRM mode.
Validation Data & Performance Metrics
The following data summarizes the cross-validation results comparing the SLE method against a standard PPT method.
Table 1: Matrix Factor & Recovery Comparison
Data represents mean of n=6 lots of human plasma.
Parameter
Analyte
PPT Method (Alternative)
SLE Method (Proposed)
Assessment
Matrix Factor (MF)
Parent
0.92 (CV 4.5%)
0.98 (CV 2.1%)
Both Acceptable
N-Desmethyl N-Hydroxymethyl
0.65 (CV 18.2%)
0.96 (CV 3.4%)
PPT Fails (Suppression)
Recovery (%)
Parent
95%
88%
PPT Higher
N-Desmethyl N-Hydroxymethyl
92%
85%
SLE Sufficient
LLOQ (ng/mL)
N-Desmethyl N-Hydroxymethyl
5.0
0.5
SLE 10x More Sensitive
Table 2: Stability Profile (Benchtop)
Stability of the labile N-Hydroxymethyl metabolite at Room Temperature (RT).
Timepoint
% Remaining (Neutral pH)
% Remaining (Acidified - SLE Protocol)
0 Hours
100%
100%
2 Hours
88%
99%
4 Hours
76% (Unstable)
97%
24 Hours
45%
92%
Insight: The acidification step in the SLE protocol is crucial for preventing the degradation of the N-Hydroxymethyl analyte back to the N-Desmethyl form or other breakdown products.
Analytical Workflow Logic
This diagram outlines the decision process for selecting the SLE method based on analyte properties.
Figure 2: Decision logic validating the switch from PPT to SLE for this specific assay.
References
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Weng, N., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B. Retrieved from [Link]
Bayer HealthCare Pharmaceuticals. (2013). Stivarga (regorafenib) Prescribing Information & Clinical Pharmacology. Retrieved from [Link]
Comparative Guide: Regorafenib vs. N-Desmethyl Metabolite (M-5) Kinase Inhibitory Profiles
Executive Summary Regorafenib (Stivarga®) is a broad-spectrum oral multikinase inhibitor. Its clinical efficacy is not solely derived from the parent molecule but is significantly amplified by its two major active metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Regorafenib (Stivarga®) is a broad-spectrum oral multikinase inhibitor. Its clinical efficacy is not solely derived from the parent molecule but is significantly amplified by its two major active metabolites: M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide) .
While often referred to simply as the "N-desmethyl metabolite," M-5 is chemically N-desmethyl regorafenib N-oxide .[1][2][3] This guide analyzes the kinase inhibitory profile of M-5 relative to the parent regorafenib, highlighting their equipotency against major angiogenic targets (VEGFR, TIE2) while identifying critical divergences in secondary targets like FGFR and pharmacokinetic properties such as protein binding and half-life.
Chemical & Metabolic Context
Regorafenib undergoes complex hepatic metabolism, primarily mediated by CYP3A4 and UGT1A9.[4] Understanding the structural evolution is critical, as the "N-desmethyl" metabolite (M-5) is a downstream product of the N-oxide metabolite (M-2).
Metabolic Pathway Visualization
The following diagram illustrates the sequential oxidation and demethylation pathway.
Figure 1: Sequential metabolism of Regorafenib to M-2 and M-5.[2][4][5][6][7] M-5 is generated via the demethylation of M-2.
Comparative Kinase Inhibitory Profile
Both Regorafenib and M-5 are classified as Type II kinase inhibitors, binding to the inactive conformation (DFG-out) of the kinase activation loop.
Biochemical Potency Data (
/
)
The table below synthesizes data from competitive binding assays and cellular phosphorylation assays. Note the remarkable similarity in potency against primary angiogenic targets, confirming M-5's role as an active therapeutic contributor.
Target Family
Kinase
Regorafenib ( nM)
Metabolite M-5 ( nM)
Functional Outcome
Angiogenesis
VEGFR2 (KDR)
~3 - 15
~3 - 17
Equipotent
VEGFR1 (FLT1)
~13
~15
Equipotent
VEGFR3 (FLT4)
~1
~1
Equipotent
TIE2 (TEK)
~30
~30
Equipotent
Stromal/Oncogenic
KIT (c-KIT)
~7
~6
Equipotent
RET
~5
~6
Equipotent
RAF-1 (c-RAF)
~2.5
~11
M-5 slightly weaker
BRAF V600E
~25
~40
Comparable
Divergence
FGFR2
~200
~1000
M-5 significantly weaker
Key Technical Insight:
While the anti-angiogenic profile (VEGFR/TIE2) is preserved, the N-demethylation in M-5 results in a 5-fold loss of potency against FGFR2 compared to the parent. This suggests that while M-5 sustains the anti-angiogenic blockade, it contributes less to the inhibition of fibroblast growth factor-mediated resistance pathways.
Pharmacological Implications (PK/PD)
Biochemical potency (
) is only half the equation. The clinical impact of the N-desmethyl metabolite is dictated by its pharmacokinetics.
Protein Binding & Free Fraction[8][9][10]
Regorafenib: ~99.5% bound (0.5% free)
M-5: ~99.95% bound (0.05% free)
Implication: Despite having similar intrinsic kinase potency, the free plasma concentration of M-5 is significantly lower than that of the parent. Consequently, M-5's contribution to in vivo efficacy is likely lower than its
suggests, as less unbound drug is available to penetrate tissues.
Accumulation & Half-Life
Regorafenib
: ~28 hours
M-5
: ~60+ hours
Implication: M-5 accumulates to steady-state concentrations comparable to the parent drug due to its slow elimination. This accumulation partially offsets its high protein binding, ensuring it remains a relevant pharmacological entity during chronic dosing.
To validate these profiles in your own lab, utilize a FRET-based Z'-LYTE™ Kinase Assay . This method is preferred over radiometric assays for high-throughput profiling of Type II inhibitors.
Workflow Visualization
Figure 2: Z'-LYTE FRET-based assay workflow for determining IC50 values of Regorafenib and M-5.
Step-by-Step Methodology
Reagent Prep: Dilute Regorafenib and M-5 (synthesized standards) in 100% DMSO to create a 10mM stock. Serially dilute (1:3) to generate a 10-point dose-response curve.
Enzyme Mix: Prepare a master mix containing the specific Kinase (e.g., VEGFR2), FRET-peptide substrate, and reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Reaction Initiation: Add ATP at
concentration (typically 10-100 µM depending on the kinase).
Incubation: Incubate for 60 minutes at room temperature. The kinase phosphorylates the peptide substrate.
Development: Add the Development Reagent (Protease).
Mechanism:[2] The protease cleaves non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides (inhibited by drug? No, drug inhibits phosphorylation) remain intact?
Correction: Drug inhibits kinase
Less phosphorylation Protease cleaves MORE peptides High Emission Ratio change.
Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio.
Analysis: Plot log[Inhibitor] vs. % Inhibition to derive
.
References
Zopf, D. et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine. Available at: [Link]
Wilhelm, S. M. et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Available at: [Link]
PubChem. (2024). N-Desmethyl regorafenib N-oxide (Compound Summary). National Library of Medicine. Available at: [Link]
Food and Drug Administration (FDA). (2012). Stivarga (Regorafenib) Clinical Pharmacology and Biopharmaceutics Review. Available at: [Link]
A Comparative Analysis of the Anti-proliferative Potency of Regorafenib and its Metabolites Against Other Leading Tyrosine Kinase Inhibitors
Abstract Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC). Its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC). Its therapeutic effect is attributed to the inhibition of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Upon administration, Regorafenib is metabolized into two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This guide provides a comprehensive benchmark of the anti-proliferative effects of Regorafenib and its primary metabolites, M-2 and M-5, in comparison to other prominent tyrosine kinase inhibitors (TKIs). We present side-by-side data on their potency against various cancer cell lines, detailed experimental protocols for assessing cell viability, and an in-depth discussion of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for a Comparative Study
Regorafenib is a multi-kinase inhibitor that targets a range of kinases involved in tumor progression, including those associated with angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[1][2][3] This broad-spectrum activity contributes to its clinical efficacy. However, a crucial aspect of its pharmacology lies in its metabolism. The primary metabolites of Regorafenib, M-2 and M-5, are not only present at steady-state concentrations comparable to the parent drug in human plasma but also exhibit similar pharmacological activity.[4][5][6] This raises a critical question for researchers: how does the combined anti-proliferative effect of Regorafenib and its metabolites compare to other established TKIs targeting similar pathways?
This guide aims to address this question by providing a detailed, evidence-based comparison. By understanding the relative potencies and cellular effects of these compounds, researchers can make more informed decisions in their pre-clinical studies and drug development programs.
Mechanism of Action: A Multi-Targeted Approach
Regorafenib and its active metabolites exert their anti-tumor effects by inhibiting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and various other kinases.
Signaling Pathways Targeted by Regorafenib and Other TKIs
The diagram below illustrates the key signaling pathways inhibited by Regorafenib and the other TKIs discussed in this guide. These pathways are central to tumor growth and vascularization. The binding of growth factors like VEGF and PDGF to their respective receptors (VEGFR and PDGFR) triggers a cascade of intracellular signaling events, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[7][8][9]
Caption: Key signaling pathways targeted by TKIs.
Experimental Benchmarking: A Head-to-Head Comparison
To provide a clear and objective comparison, we have compiled publicly available IC50 data for Regorafenib, its metabolites, and other relevant TKIs across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Comparative IC50 Values of TKIs in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Regorafenib, its metabolites, and other TKIs in various cancer cell lines. This data provides a quantitative measure of their anti-proliferative potency.
Note: "Comparable to Regorafenib" indicates that while specific IC50 values were not provided in the cited source, the study demonstrated similar anti-proliferative activity to the parent drug.
Expert Insights: The data clearly indicates that Regorafenib and its metabolites exhibit potent anti-proliferative activity across a range of colorectal and hepatocellular carcinoma cell lines.[10][11][12][13] Importantly, preclinical studies have confirmed that the M-2 and M-5 metabolites have similar kinase inhibition profiles and potency compared to the parent compound, Regorafenib.[4][20][21] This suggests that the metabolites significantly contribute to the overall clinical efficacy of the drug. When compared to Sorafenib and Sunitinib, Regorafenib's potency is within a similar range, highlighting its standing as a robust multi-kinase inhibitor.
To ensure the reproducibility and validity of the comparative data, it is essential to follow a standardized protocol for assessing cell proliferation. The MTS assay is a widely used colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Principle of the MTS Assay
The MTS assay is based on the reduction of a tetrazolium compound, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.[22][23][24] The amount of formazan produced is directly proportional to the number of living cells in the culture. The quantity of formazan is measured by recording the absorbance at 490-500 nm.[23]
Step-by-Step MTS Assay Protocol
Cell Seeding:
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of Regorafenib, its metabolites, and other TKIs in culture medium.
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
MTS Reagent Addition:
Following the incubation period, add 20 µL of the MTS reagent to each well.[23][25]
Incubate the plate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.[22][23]
Absorbance Measurement:
After incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.[23][25]
Data Analysis:
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram outlines the key steps of the MTS assay workflow.
Caption: MTS Cell Proliferation Assay Workflow.
Discussion and Future Directions
The comparative data presented in this guide underscores the potent anti-proliferative effects of Regorafenib and its active metabolites, M-2 and M-5. Their broad-spectrum kinase inhibition profile and comparable potency to other leading TKIs make them a subject of continued interest in oncology research.
It is important to note that while in vitro cell-based assays provide valuable insights into the direct anti-proliferative effects of these compounds, they do not fully recapitulate the complexity of the tumor microenvironment. Future studies should aim to evaluate the comparative efficacy of these TKIs in more complex in vitro models, such as 3D spheroids or organoids, and in in vivo animal models.
Furthermore, investigating the potential for synergistic or antagonistic interactions when these TKIs are used in combination with other therapeutic agents could reveal novel treatment strategies. A deeper understanding of the molecular mechanisms underlying resistance to these drugs will also be crucial for developing next-generation therapies.
Conclusion
This guide provides a comprehensive and objective comparison of the anti-proliferative effects of Regorafenib and its major metabolites against other prominent TKIs. The data and protocols presented herein serve as a valuable resource for researchers in the field, facilitating the design of future studies and contributing to the ongoing effort to develop more effective cancer therapies. The evidence strongly supports the significant contribution of the M-2 and M-5 metabolites to the overall anti-tumor activity of Regorafenib, a factor that should be carefully considered in all preclinical and clinical evaluations.
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Operational Guide: Safe Disposal and Handling of N-Desmethyl N-Hydroxymethyl Regorafenib
Executive Summary & Scientific Context N-Desmethyl N-Hydroxymethyl Regorafenib (often referred to as Metabolite M-5) is a pharmacologically active human metabolite of the kinase inhibitor Regorafenib. Structurally, it re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
N-Desmethyl N-Hydroxymethyl Regorafenib (often referred to as Metabolite M-5) is a pharmacologically active human metabolite of the kinase inhibitor Regorafenib. Structurally, it retains the fluorinated diphenylurea core of the parent compound, which dictates its high persistence and cytotoxicity.
Operational Directive: Due to the lack of specific GHS classification data for this isolated metabolite, you must apply the Precautionary Principle . Treat this substance with the same rigor as the parent compound (Regorafenib)—classified as a Category 1B Reproductive Toxicant and a potent aquatic toxin.
Chemical Logic for Disposal:
The molecule contains robust Carbon-Fluorine (C-F) bonds. Standard autoclaving or low-temperature thermal treatment is insufficient to mineralize this compound. High-temperature incineration is the only validated method to prevent environmental bioaccumulation.
Hazard Identification & PPE Matrix
The following data is synthesized from parent compound pharmacophores and structural analysis.
Wash the area with a high-pH surfactant solution (e.g., soapy water or a specific lab detergent like Alconox).
Note: Avoid strong oxidizers (Bleach) unless validated, as they may react with the nitrogen-rich urea backbone.
Verify: If available, use a portable UV lamp (long wave) to check for fluorescence (common in conjugated systems), though analytical swab testing (LC-MS) is the only definitive verification.
Spill Workflow Diagram
Figure 2: Sequential workflow for managing spills of lipophilic cytotoxic agents.
Regulatory & Compliance Framework
Adherence to these standards is required for legal operation in most jurisdictions.
US EPA (RCRA): While not explicitly P-listed, this compound must be managed as Hazardous Waste Pharmaceutical under 40 CFR Part 266 Subpart P (where adopted) or as characteristic hazardous waste due to toxicity.
OSHA: Follows guidelines for Hazardous Drugs (Section 503A/B of FD&C Act context).
European Waste Catalogue (EWC): Classify under 18 01 08 * (Cytotoxic and cytostatic medicines).
Self-Validation Checklist
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